m-Nifedipine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8,15,18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTRZKAKODSRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944479 | |
| Record name | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21881-77-6 | |
| Record name | m-Nifedipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21881-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Nifedipine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021881776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL 2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8WQO7VQ30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
I. Pharmacokinetics of M Nifedipine
Absorption and Bioavailability Research
Specific details regarding the gastrointestinal absorption dynamics of M-Nifedipine in human subjects are not extensively documented in the provided search results. Research has involved oral administration in animal models, such as rabbits and Beagle dogs, to investigate the pharmacokinetic behavior of this compound and its derivatives researchgate.net. However, the precise mechanisms and rates of absorption across the gastrointestinal tract for this compound are not explicitly detailed in these studies.
Systemic exposure to this compound, as indicated by the area under the plasma concentration-time curve (AUC), has been evaluated in preclinical studies.
In rabbits , following oral administration, the AUC from time zero to the last sampling time (AUC(0-t)) for this compound was reported as 102 micrograms. min. ml⁻¹ researchgate.net.
For Beagle dogs receiving oral administration, the AUC(0-t) for this compound was measured at 45.1 ± 13.6 micromol/l*min researchgate.net.
Information regarding the extent of first-pass metabolism of this compound is not provided in the current search results.
Table 1: Area Under the Curve (AUC) for this compound in Animal Models
| Species | Route of Administration | Parameter | Value | Reference |
| Rabbit | Oral | AUC(0-t) | 102 micrograms. min. ml⁻¹ | researchgate.net |
| Beagle Dog | Oral | AUC(0-t) | 45.1 ± 13.6 micromol/l*min | researchgate.net |
No specific studies detailing the impact of different pharmaceutical formulations on the bioavailability of this compound were found within the provided search results.
Distribution Profile Analysis
The distribution of this compound within the body has been explored through volume of distribution parameters in animal studies.
In rabbits , the volume of the central compartment (Vc) for this compound was determined to be 6.3 L/kg following intravenous administration researchgate.net.
Data pertaining to other distribution compartments or for different species, such as humans or dogs, is not available in the provided search results.
Table 2: Volume of Distribution (Vc) for this compound in Rabbits
| Species | Route of Administration | Parameter | Value | Reference |
| Rabbit | Intravenous | Vc | 6.3 L/kg | researchgate.net |
Specific protein binding characteristics for this compound are not detailed in the provided search results.
Compound List:
this compound
Elimination Kinetics
Excretion Routes and Proportions
Following oral administration, nifedipine (B1678770) undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. The drug is metabolized into inactive, water-soluble metabolites. The majority of the administered dose is recovered in the urine, while the remainder is eliminated via the feces.
Renal Excretion: Approximately 60% to 80% of a nifedipine dose is excreted in the urine as inactive metabolites drugbank.compfizermedicalinformation.comdrugs.combauschhealth.com. Traces of unchanged nifedipine are minimal, typically less than 0.1% of the administered dose pfizermedicalinformation.comdrugs.com.
Biliary/Fecal Excretion: The remaining portion of the dose, also in metabolized form, is excreted in the feces. This route is presumed to occur largely through biliary excretion pfizermedicalinformation.comdrugs.combauschhealth.com.
Table 1: Nifedipine Excretion Pathways
| Excretion Route | Proportion of Dose | Form of Nifedipine |
| Renal | 60-80% | Inactive Metabolites |
| Fecal | 20-40% | Inactive Metabolites |
| Urine (Unchanged) | <0.1% | Unchanged Drug |
Total Body Clearance Measurements
Total body clearance (CL) is a measure of the rate at which a drug is eliminated from the body. For nifedipine, this parameter reflects the combined efficiency of metabolic and excretory processes.
General Clearance Range: The total body clearance of nifedipine in healthy adults typically ranges from 450 to 700 mL/min drugbank.comnih.gov.
Population Estimates: Population pharmacokinetic modeling has provided estimates for apparent oral clearance (CL/F) of approximately 49.61 L/h (equivalent to 826.8 mL/min), with an interindividual variability of 58.33% dovepress.com.
Age-Related Clearance: Following intravenous administration, clearance is notably lower in elderly subjects compared to younger adults. In young adults, clearance is approximately 519 mL/min, whereas in geriatric individuals, it is reduced to about 348 mL/min, representing a decrease of approximately 33% pfizermedicalinformation.comdrugs.commedcentral.comnih.gov.
Table 2: Nifedipine Total Body Clearance
| Parameter | Value | Notes |
| Total Body Clearance (Range) | 450-700 mL/min | Healthy Adults |
| Apparent Oral Clearance (CL/F) | 49.61 L/h (826.8 mL/min) | Population estimate, includes variability |
| IV Clearance (Young Adults) | 519 mL/min | |
| IV Clearance (Geriatric) | 348 mL/min | ~33% lower than young adults |
Pharmacokinetic Variability and Influencing Factors
Significant variability exists in nifedipine pharmacokinetics among individuals, influenced by factors such as age, hepatic function, and genetic polymorphisms.
Inter-Subject and Intra-Subject Variability Analysis
Nifedipine exhibits considerable inter-subject variability in its pharmacokinetic parameters, meaning that different individuals can process and eliminate the drug at different rates.
Inter-Subject Variability: Studies have documented large inter-individual differences in plasma nifedipine concentrations ahajournals.orgnih.gov. This variability can be attributed to differences in drug metabolism (e.g., CYP3A4 activity), protein binding, and absorption. Population pharmacokinetic analyses have quantified this variability, for instance, reporting an interindividual variability of 58.33% for apparent oral clearance dovepress.com.
Intra-Subject Variability: In contrast, intra-subject variability (variability within the same individual over time) appears to be less pronounced. Mean pharmacokinetic parameters, such as area under the concentration-time curve (AUC) and elimination half-life, have been found to be relatively consistent across multiple study days in the same individuals, indicating good reproducibility of the drug's disposition within a single subject under controlled conditions ahajournals.orgnih.gov.
Influence of Hepatic and Renal Impairment on Pharmacokinetics
Hepatic and renal function play crucial roles in drug elimination, and their impairment can significantly alter nifedipine's pharmacokinetic profile.
Hepatic Impairment: Given that hepatic metabolism is the primary route for nifedipine elimination, liver disease substantially impacts its pharmacokinetics.
Altered Metabolism and Clearance: In patients with hepatic impairment, particularly liver cirrhosis, hepatic biotransformation is reduced, leading to decreased clearance and a prolonged elimination half-life pfizermedicalinformation.comdrugs.combauschhealth.compfizer.comfda.gov.
Increased Exposure: This reduction in clearance results in higher plasma concentrations. For example, in patients with mild hepatic impairment, the AUC for nifedipine increased by 93%, and in moderate hepatic impairment, it increased by 253%. Similarly, Cmax values increased by 64% and 171%, respectively nih.gov. In patients with liver cirrhosis, the elimination half-life can increase up to fourfold, and the AUC can double compared to healthy volunteers nih.gov. Consequently, patients with hepatic impairment may experience a greater risk of drug accumulation and potential adverse effects.
Renal Impairment: The impact of renal impairment on nifedipine pharmacokinetics is generally considered minimal.
Minimal Impact on Elimination: Nifedipine is extensively metabolized, and only negligible amounts of the unchanged drug are excreted renally. Therefore, the pharmacokinetics of nifedipine are not significantly influenced by the degree of renal impairment pfizermedicalinformation.comdrugs.compfizer.com.
No Significant Alteration in Dialysis: Patients undergoing hemodialysis or chronic ambulatory peritoneal dialysis have not shown significantly altered nifedipine pharmacokinetics pfizermedicalinformation.comdrugs.compfizer.com.
Table 3: Impact of Hepatic Impairment on Nifedipine Pharmacokinetics
| Impairment Severity | Change in AUC | Change in Cmax | Notes |
| Mild | +93% | +64% | Compared to healthy controls nih.gov |
| Moderate | +253% | +171% | Compared to healthy controls nih.gov |
| Liver Cirrhosis | ~2-fold increase | N/A | Half-life increases ~4-fold nih.gov |
| Liver Cirrhosis | Longer half-life, higher bioavailability | N/A | Compared to healthy volunteers pfizermedicalinformation.combauschhealth.com |
Impact of Age and Other Demographic Factors on Pharmacokinetics
Age, particularly advanced age, is a significant demographic factor that influences nifedipine pharmacokinetics.
Elderly vs. Young Subjects: In elderly individuals, nifedipine exhibits altered pharmacokinetic properties compared to younger adults.
Reduced Clearance: Clearance of nifedipine is reduced in the elderly, leading to higher drug exposure (AUC) pfizermedicalinformation.comdrugs.comnih.govpfizer.com. Specifically, intravenous clearance is approximately 33% lower in elderly subjects pfizermedicalinformation.comdrugs.commedcentral.comnih.gov.
Increased Exposure: Consequently, elderly individuals experience higher peak plasma concentrations (Cmax) and a greater area under the plasma concentration-time curve (AUC) following oral administration nih.gov. This suggests a potential for increased sensitivity to nifedipine in older populations.
First-Pass Metabolism: Age-related reductions in first-pass hepatic metabolism may contribute to higher circulating drug concentrations in older adults msdmanuals.com.
Other Demographic Factors: While age is the most prominent demographic factor studied, other factors such as sex have not shown significant influence on nifedipine pharmacokinetics in young volunteers nih.gov. Genetic factors related to CYP3A4 activity or other metabolic enzymes can also contribute to inter-individual variability, though specific data on common demographic groups beyond age are limited in the reviewed literature.
Table 4: Age-Related Changes in Nifedipine Pharmacokinetics
| Parameter | Young Subjects | Elderly Subjects | Change (%) |
| IV Clearance | 519 mL/min | 348 mL/min | -33% |
| Oral AUC | 136 ng·ml⁻¹·h | 281 ng·ml⁻¹·h | +107% |
| Oral Cmax | 22.3 ng/mL | 36.8 ng/mL | +65% |
| Bioavailability (Oral) | Baseline | ~36% higher | +36% |
Pharmacokinetic/Pharmacodynamic Correlation Studies
Establishing a clear relationship between nifedipine plasma concentrations and its pharmacological effects (e.g., blood pressure reduction) is essential for understanding dose-response relationships and individualizing therapy.
Correlation with Blood Pressure: Studies have demonstrated a correlation between plasma nifedipine levels and the reduction in blood pressure. The decrease in mean arterial blood pressure has been shown to correlate strongly with plasma nifedipine levels (r = 0.61) ahajournals.org.
Responsiveness Correlation: Individual subject responsiveness to nifedipine, measured as the fall in blood pressure per unit change in drug concentration, has been quantified. Mean responsiveness values were observed to be around -0.45 to -0.49 mm Hg/ng/mL across different treatment durations ahajournals.orgnih.gov. Importantly, the responsiveness to the initial dose of nifedipine was significantly correlated with responsiveness after chronic treatment, suggesting that individual responses tend to remain consistent ahajournals.orgnih.gov.
PK/PD Modeling: Integrated kinetic-dynamic models have been employed to characterize the antihypertensive response to nifedipine, aiming to identify concentration-effect relationships in individual patients ahajournals.orgnih.govfrontiersin.org. These models suggest that while variability exists, a relationship between drug concentration and effect can be established for individual patients, aiding in predicting therapeutic responses ahajournals.orgnih.govfrontiersin.org.
Table 5: Nifedipine Pharmacokinetic/Pharmacodynamic Correlation
| Parameter | Value (Units) | Notes |
| Mean Responsiveness (BP Fall/Concentration) | -0.48 mm Hg/ng/mL | After first dose ahajournals.orgnih.gov |
| Mean Responsiveness (BP Fall/Concentration) | -0.45 mm Hg/ng/mL | After 1 week of therapy ahajournals.orgnih.gov |
| Mean Responsiveness (BP Fall/Concentration) | -0.49 mm Hg/ng/mL | After 6 weeks of therapy ahajournals.orgnih.gov |
| Correlation: BP Fall vs. Plasma Levels | r = 0.61 | Strong correlation ahajournals.org |
| Correlation: Responsiveness (1st dose vs. 1 week) | r = 0.83 | Significant correlation ahajournals.orgnih.gov |
| Correlation: Responsiveness (1st dose vs. 6 weeks) | r = 0.78 | Significant correlation ahajournals.orgnih.gov |
| Correlation: Responsiveness vs. Baseline BP | r = 0.6 | Significant positive correlation ahajournals.orgnih.gov |
Relationship Between Plasma Concentrations and Hemodynamic Effects
Research indicates a significant correlation between the plasma concentrations of nifedipine derivatives and their impact on cardiovascular parameters. Studies have demonstrated that as plasma levels of nifedipine increase, there is a corresponding effect on blood pressure and heart rate. Specifically, a strong correlation has been observed between the log of concurrently measured plasma concentrations and systolic blood pressure measurements, as well as diastolic blood pressure and heart rate nih.gov. This suggests that the intensity of hemodynamic effects can serve as an indicator of the drug's presence in the plasma at therapeutic levels nih.gov.
Table 1: Correlation of Nifedipine Plasma Concentrations with Hemodynamic Effects
| Hemodynamic Parameter | Correlation with Log Plasma Concentration | Significance |
| Systolic Blood Pressure | Strong positive correlation | P < 0.001 |
| Diastolic Blood Pressure | Moderate positive correlation | P < 0.01 |
| Heart Rate | Strong positive correlation | P < 0.001 |
Dose-Exposure-Response Relationships
The relationship between the administered dose of a drug, the resulting exposure (measured by plasma concentrations), and the observed pharmacological response is a fundamental aspect of pharmacokinetics and pharmacodynamics. Studies involving nifedipine have established clear dose-exposure-response relationships. For instance, higher doses of nifedipine have been shown to lead to dose-dependent increases in plasma concentrations and prolonged effects nih.govahajournals.org.
The peak plasma concentrations and areas under the plasma concentration-time curve (AUC) are directly proportional to the administered dose, indicating linear kinetics within certain dose ranges ahajournals.org. This dose-dependency is critical for predicting the therapeutic outcome. For example, a strong correlation has been observed between the decrease in mean arterial blood pressure and plasma nifedipine levels ahajournals.org. This implies that by understanding the dose-exposure relationship, one can anticipate and potentially modulate the pharmacological response.
Table 2: Dose-Dependent Nifedipine Effects on Blood Pressure and Plasma Levels
| Dose (mg) | Peak Plasma Concentration (ng/mL) | Mean Arterial Blood Pressure Reduction | Correlation (r) | Significance |
| 20 | Varies | -11% | 0.61 | P < 0.001 |
| 40 | Varies | Varies | 0.61 | P < 0.001 |
| 60 | Varies | -18% | 0.61 | P < 0.001 |
Note: This table extrapolates findings from studies on nifedipine to illustrate dose-exposure-response principles, as specific quantitative data for "this compound" in this context was not directly available. The correlation coefficient (r=0.61) is cited from a study correlating mean arterial blood pressure reduction with plasma nifedipine levels ahajournals.org.
Compound List:
this compound
Nifedipine
Ii. Pharmacodynamics and Molecular Mechanisms of M Nifedipine Action
Calcium Channel Blocker Classification and Specificity
M-Nifedipine is a calcium channel blocker (CCB) belonging to the dihydropyridine (B1217469) class. nih.govyoutube.com CCBs are a class of drugs that selectively inhibit the influx of calcium ions through cellular membranes. pharmacompass.commayoclinic.org These drugs function by stopping calcium from entering the cells of the heart and arteries. mayoclinic.org Calcium is essential for the contraction of smooth muscle and cardiac muscle, and its entry into cells through voltage-gated calcium channels is a critical step in this process. patsnap.comfrontiersin.org By blocking this influx, CCBs cause vascular smooth muscle to relax, leading to vasodilation. youtube.commayoclinic.orgdroracle.ai
The dihydropyridine (DHP) subclass of calcium channel blockers, which includes this compound, is characterized by its high selectivity for L-type calcium channels located in the vasculature. droracle.ainih.gov This selectivity results in potent peripheral vasodilation with minimal direct effect on cardiac conduction. medicinenet.comyoutube.com Unlike non-dihydropyridine CCBs such as verapamil (B1683045) and diltiazem (B1670644), which have more prominent effects on the sinoatrial (SA) and atrioventricular (AV) nodes, this compound's primary action is on vascular smooth muscle. youtube.comahajournals.orgdroracle.ai This vascular selectivity is a key characteristic of the dihydropyridine class, leading to a reduction in systemic vascular resistance. youtube.comdroracle.ai The first generation of DHP CCBs, including nifedipine (B1678770), is known for inducing quick vasodilation. nih.gov
Cellular and Subcellular Mechanisms of Action
The therapeutic effects of this compound are rooted in its ability to modulate intracellular calcium concentrations. The fundamental mechanism involves its interaction with voltage-gated L-type calcium channels in the membranes of myocardial and vascular smooth muscle cells. drugbank.com By inhibiting these channels, this compound reduces the influx of extracellular calcium ions into the cells, a process necessary for muscle contraction. youtube.comdrugbank.com This leads to the relaxation of vascular smooth muscle, dilation of coronary and systemic arteries, and a decrease in total peripheral resistance. drugbank.comdrugbank.com
This compound selectively targets and binds to L-type voltage-gated calcium channels (VDCCs). patsnap.comwikipedia.org These channels, particularly the CaV1.2 isoform, are a principal pathway for calcium entry into vascular myocytes. nih.gov Research indicates that nifedipine binds to the alpha-1 subunits of these channels, which form the transmembrane pore and voltage sensor, inhibiting channel activity through a negative allosteric mechanism. rjpn.org Studies have demonstrated that a concentration of 5 μM nifedipine can completely inhibit CaV1.2 currents. jneurosci.org The drug's inhibitory action can be influenced by the extracellular environment; for instance, decreasing the extracellular concentration of divalent cations can increase the inhibitory effect of nifedipine on L-type VDCCs. nih.gov
Excitation-contraction coupling (ECC) is the process linking an electrical stimulus (action potential) to a mechanical response (muscle contraction). cvphysiology.comderangedphysiology.com A key step in cardiac and smooth muscle ECC is the influx of calcium through L-type calcium channels, which triggers a larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium-release. cvphysiology.comderangedphysiology.com
This compound disrupts this process by blocking the initial influx of calcium. youtube.com This inhibition prevents the rise in intracellular calcium concentration required to activate the contractile machinery. drugbank.com In studies using cultured rat skeletal muscle cells, high concentrations of nifedipine (5 microM) were shown to inhibit both the inward calcium current and the resulting contractile responses. nih.gov This demonstrates a direct interference with the ECC process. nih.gov In vascular smooth muscle, this effect leads to relaxation and vasodilation. nih.gov
A defining feature of this compound and other dihydropyridines is their greater potency on vascular smooth muscle compared to cardiac muscle. medicinenet.comrxlist.com While this compound does possess negative inotropic (contractility-reducing) effects in isolated cardiac tissue (in vitro), studies in intact animal models have shown that its vasodilating effect occurs at doses lower than those that impact cardiac contractility. rxlist.com This vascular selectivity is the primary reason for its pronounced effect on peripheral vascular resistance. rxlist.com In contrast, non-dihydropyridine CCBs exert a more balanced influence on both vascular and cardiac tissues. droracle.ai
| Tissue Type | Primary Effect of Nifedipine | Mechanism | Clinical Consequence |
|---|---|---|---|
| Vascular Smooth Muscle | Potent Vasodilation rxlist.com | High selectivity and inhibition of L-type calcium channels, leading to muscle relaxation. droracle.ai | Reduction in peripheral vascular resistance. rxlist.com |
| Cardiac Muscle | Minimal direct effect on contractility at therapeutic doses. youtube.comrxlist.com | Lower potency on cardiac L-type calcium channels compared to vascular channels. rxlist.com | Limited direct negative inotropic or chronotropic effects. youtube.com |
The sinoatrial (SA) node and atrioventricular (AV) node are crucial components of the heart's conduction system, and their function is dependent on slow inward calcium currents. nih.gov While non-dihydropyridine CCBs significantly depress SA and AV node function, this compound has a considerably milder effect. ahajournals.orgdroracle.ai
In isolated rabbit heart preparations, nifedipine has been shown to slow the sinus rate and impair AV nodal conduction. nih.gov However, in clinical settings, this direct depressant effect is often counteracted by a reflex activation of the sympathetic nervous system secondary to vasodilation. ahajournals.org One study conducted on patients after autonomic blockade (to remove reflex influences) found that intravenous nifedipine exerted a mild depressive effect on the AV node but had no significant effect on sinus node function. nih.gov The drug was observed to slightly prolong the AV node refractory periods and the Wenckebach period. nih.gov This minimal impact on cardiac conduction distinguishes this compound from other classes of calcium channel blockers. ahajournals.org
| Parameter | Measurement Condition | Median Value Before Nifedipine | Median Value After Nifedipine | Significance |
|---|---|---|---|---|
| Effective Refractory Period | Atrial Rate 100/min | 300 ms | 305 ms | Significant Increase |
| Atrial Rate 120/min | 290 ms | 300 ms | Significant Increase | |
| Functional Refractory Period | Atrial Rate 100/min | 380 ms | 400 ms | Significant Increase |
| Atrial Rate 120/min | 385 ms | 410 ms | Significant Increase | |
| Wenckebach Period | N/A | 370 ms | 390 ms | Significant Prolongation |
Influence on Myocardial Excitability and Contractility
This compound, a dihydropyridine calcium channel blocker, exerts its primary influence on myocardial cells by inhibiting the transmembrane influx of calcium ions through L-type calcium channels. drugbank.compatsnap.com This reduction in intracellular calcium concentration directly impacts the excitation-contraction coupling process within cardiac muscle. drugbank.com In isolated heart preparations, increasing concentrations of nifedipine have been shown to produce a pronounced and progressive decrease in myocardial contractility. nih.gov One study on isolated rabbit hearts demonstrated that nifedipine concentrations from 3 to 60 ng/ml led to a decrease in myocardial contractility to about 8% of the baseline. nih.gov
However, in a clinical setting, the direct negative inotropic (contractility-reducing) effect of this compound can be counteracted by a reflex adrenergic stimulation. droracle.ai The peripheral vasodilation induced by the drug leads to a drop in blood pressure, which in turn triggers a baroreceptor reflex and an increase in sympathetic nervous activity. droracle.aidroracle.ai This can lead to an increase in heart rate and cardiac contractility, potentially masking the drug's direct inhibitory effect on the myocardium. droracle.ai In patients with unstable angina, this reflexive increase in cardiac contractility can elevate myocardial oxygen demand, which may worsen ischemia. nih.gov
Regarding myocardial excitability, this compound's effect is primarily centered on its interaction with L-type calcium channels, which play a role in the plateau phase of the cardiac action potential. By blocking these channels, it can influence the duration of the action potential. Studies have shown that the inhibitory effects of nifedipine on L-type calcium channels can be voltage-dependent, with the drug showing different efficacy at different holding potentials and with different stimulation patterns. jneurosci.org
Physiological and Hemodynamic Effects
Peripheral Arterial Vasodilation and Systemic Vascular Resistance Reduction
A hallmark of this compound's action is its potent vasodilatory effect on peripheral arterioles. nih.govnih.gov By blocking L-type calcium channels in the smooth muscle cells of these vessels, this compound inhibits the influx of calcium necessary for muscle contraction. patsnap.com This leads to relaxation of the arterial smooth muscle, resulting in vasodilation. patsnap.com This effect is more pronounced in arterial resistance vessels than in veins. nih.gov
This peripheral arterial vasodilation directly leads to a reduction in systemic vascular resistance (SVR), also known as total peripheral resistance. nih.govyoutube.com The reduction in SVR is a primary mechanism by which this compound lowers blood pressure. nih.govdroracle.ai The degree of this vasodilation and subsequent reduction in SVR can be more significant in individuals with more severe hypertension. nih.gov Studies have demonstrated a substantial fall in total peripheral resistance following the administration of nifedipine. nih.gov
| Parameter | Drug | Baseline (mean ± SD) | Post-administration (mean ± SD) |
|---|---|---|---|
| Total Peripheral Resistance (dynes-s-cm-5) | Nifedipine | 1,730 ± 240 | 1,280 ± 120 |
| Nitrendipine | 1,960 ± 420 | 1,200 ± 150 | |
| Systolic Aortic and Left Ventricular Pressure (mm Hg) | Nifedipine | 152 ± 8 | 128 ± 13 |
| Nitrendipine | 161 ± 19 | 122 ± 18 | |
| Heart Rate Increase (%) | Nifedipine | 21% | |
| Nitrendipine | 32% |
Coronary Artery Dilation and Myocardial Oxygen Supply Enhancement
In addition to its effects on peripheral arteries, this compound also causes dilation of the coronary arteries. patsnap.com This action increases blood flow to the myocardium, thereby enhancing the supply of oxygen to the heart muscle. drugbank.compatsnap.com This is particularly beneficial in conditions such as vasospastic angina, where chest pain is caused by coronary artery spasms. By inhibiting these spasms and dilating the coronary arteries, this compound can relieve and prevent ischemic symptoms. droracle.ai
The improvement in myocardial oxygen supply, coupled with a reduction in myocardial oxygen demand resulting from decreased afterload, contributes to the antianginal effects of the drug. patsnap.comdroracle.ai Research has shown that nifedipine can improve regional myocardial blood flow to ischemic segments of the heart. ahajournals.org
Effects on Systemic Blood Pressure Regulation
Clinical studies have consistently demonstrated the blood pressure-lowering effects of nifedipine. In a study of patients with preeclamptic hypertensive emergencies, oral nifedipine led to a significant decrease in mean arterial pressure over time. nih.gov
| Time Point | Mean Arterial Pressure (mm Hg, mean ± SD) |
|---|---|
| Baseline | 133 ± 10 |
| 0.25 hours | 119 ± 8 |
| 0.5 hours | 109 ± 8 |
| 1 hour | 89 ± 12 |
| 4 hours | 100 ± 13 |
Reflex Tachycardia Mechanisms and Counterbalance
A notable physiological response to the rapid vasodilation and subsequent drop in blood pressure caused by this compound is reflex tachycardia, an increase in heart rate. droracle.aiwikipedia.org This is a compensatory mechanism mediated by the body's baroreceptors. droracle.ai When these receptors detect a sudden decrease in blood pressure, they trigger an increase in sympathetic nervous system activity. droracle.ai This sympathetic activation leads to an increased heart rate as the body attempts to maintain adequate cardiac output and blood pressure. droracle.ai
This reflex tachycardia is more pronounced with immediate-release formulations of nifedipine due to their rapid onset of action and the swift reduction in blood pressure. droracle.ainih.gov Extended-release formulations, which provide a more gradual and sustained effect, are less likely to cause this side effect. droracle.ainih.gov The reflex tachycardia can be counterbalanced by the co-administration of a beta-blocker, which acts to reduce heart rate and cardiac output. droracle.ai
Receptor Binding and Ligand-Receptor Interactions
This compound's primary molecular target is the L-type voltage-gated calcium channel. drugbank.compatsnap.comtocris.com Specifically, it binds to the alpha-1C (CaV1.2) and alpha-1D (CaV1.3) subunits of these channels. drugbank.comguidetopharmacology.org These channels are prevalent in vascular smooth muscle and myocardial cells. drugbank.com The binding of this compound to these channels is stereoselective and occurs within a specific drug-binding region close to the channel's pore. nih.gov
Docking studies have provided insights into the specific interactions between nifedipine and the dihydropyridine (DHP) receptor on the L-type calcium channel. These interactions involve hydrogen bonding and hydrophobic interactions with specific amino acid residues of the receptor, such as Tyrosine, Methionine, Leucine, and Isoleucine. researchgate.net
While its principal action is on L-type calcium channels, some research suggests that this compound may also have nonspecific activity at other voltage-dependent calcium channels. wikipedia.org Additionally, it has been found to act as an antagonist of the mineralocorticoid receptor. wikipedia.org The metabolism of this compound is predominantly carried out by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. drugbank.comnih.gov
Characterization of Dihydropyridine Binding Sites
This compound, a derivative of the dihydropyridine (DHP) class of L-type calcium channel blockers, exerts its pharmacological effects through direct interaction with specific high-affinity binding sites on the voltage-gated L-type calcium channels. drugbank.comnih.govyoutube.comyoutube.com These receptor sites are located on the α1 subunit of the channel, which forms the central pore. researchgate.net The interaction of this compound with this site modulates the influx of calcium ions into vascular smooth muscle and cardiac cells, forming the basis of its therapeutic action. drugbank.comyoutube.com
Research into the binding characteristics of dihydropyridines provides a framework for understanding this compound's mechanism. The binding of these compounds to their receptor sites is both saturable and reversible. nih.gov Studies characterizing the binding of the prototypical dihydropyridine, Nifedipine, to intact vascular smooth muscle cells have determined specific binding parameters. For instance, in dispersed smooth muscle cells from the porcine coronary artery, the dissociation constant (Kd), a measure of binding affinity, was found to be 1.93 ± 0.42 nM, with a maximal binding capacity (Bmax) of 59.6 ± 12.4 fmol/106 cells. nih.gov A lower Kd value signifies a higher binding affinity. turkupetcentre.net
The affinity of dihydropyridines for their binding sites is state-dependent, showing a higher affinity for channels in the depolarized state. nih.gov This has been demonstrated in experiments where depolarization of cells with a high-potassium solution lowered the Kd of Nifedipine from a control value of 2.0 nM to 1.4 nM, indicating tighter binding to the channel in this conformation. nih.gov Structurally, the dihydropyridine molecule is described as a flattened-boat six-membered ring that interacts with key amino acid residues, such as Tyrosine, within the channel's binding pocket. researchgate.netnih.gov
Specific studies on this compound have elucidated its effects on these binding sites in various tissues. In research involving renovascular hypertensive rats, this compound demonstrated a significant impact on dihydropyridine receptor characteristics in both cardiac and cerebral tissues. The findings showed that this compound reduces the dissociation constant (Kd) of DHP binding sites in the membranes of the left ventricle and the cerebral cortex. This indicates that this compound increases the binding affinity for the L-type calcium channel in these tissues. While the density of the receptors (Bmax) was not significantly affected, this compound was found to markedly decrease the total number of DHP binding sites in the hypertrophied left ventricle. These effects were noted to be similar to those of Nifedipine administered at the same dosage.
The table below summarizes the observed effects of this compound on dihydropyridine binding site parameters from research findings.
| Tissue | Binding Parameter | Effect of this compound | Scientific Implication |
| Hypertrophied Left Ventricle | Dissociation Constant (Kd) | Decreased | Increased binding affinity |
| Receptor Density (Bmax) | Not significantly affected | No change in the number of receptors per unit of tissue | |
| Total Number of Binding Sites | Markedly decreased | Reduction in the overall receptor population in the organ | |
| Cerebral Cortex | Dissociation Constant (Kd) | Decreased | Increased binding affinity |
These findings underscore that the pharmacodynamic action of this compound is intricately linked to its ability to modulate the characteristics of dihydropyridine binding sites, specifically by increasing binding affinity and altering the total receptor population in target tissues.
Iii. Analytical Methodologies for M Nifedipine Research
Chromatographic Techniques for Quantification and Separation
Chromatography stands as the cornerstone for the analysis of M-Nifedipine in diverse biological and pharmaceutical matrices. ajpaonline.com Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC) are widely employed due to their efficiency in separating complex mixtures and quantifying individual components. ajpaonline.comresearchgate.net
HPLC is a preferred method for the determination of this compound, often in conjunction with its parent drug, Nifedipine (B1678770). akjournals.com Its versatility allows for various column chemistries, mobile phase compositions, and detection systems to be optimized for specific analytical needs.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound (also known as dehydronifedipine). These methods typically utilize a non-polar stationary phase (like C18) and a polar mobile phase, enabling the effective separation of Nifedipine from its more polar metabolites.
A specific RP-HPLC method has been developed for the simultaneous determination of Nifedipine and its primary metabolite, this compound (dehydronifedipine), in blood and plasma. nih.gov This method employs a C18 column and UV detection, with a reliable determination limit of 3 ng/ml and an inter-assay relative standard deviation (RSD) below 11%. nih.gov Another study describes techniques for analyzing Nifedipine and three of its metabolites, including this compound (referred to as metabolite I), using a C18 reverse-phase column and extraction with ethyl acetate (B1210297). cdnsciencepub.com This method demonstrated recoveries from spiked serum and urine ranging from 40% to 95%, depending on the analyte's polarity. cdnsciencepub.com
The validation of a simple RP-HPLC method for Nifedipine in human plasma involved a Lichrocart Lichrospher 60 RP selectB column and a mobile phase of 0.020 mol/L KH2PO4 (pH 4.8) and acetonitrile (B52724) (42:58, v/v). researchgate.net The method was linear in the concentration range of 5.0-200.0 ng/mL, with a limit of quantification of 5.0 ng/mL. researchgate.net
Table 1: Examples of Reversed-Phase HPLC Methods
| Analyte(s) | Stationary Phase | Mobile Phase | Detection | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| Nifedipine & this compound (dehydronifedipine) | C18 Column | Not specified in abstract | UV Detection | 3 ng/mL | nih.gov |
| Nifedipine & three metabolites | C18 Reverse-Phase Column | Not specified in abstract | UV Detection (254 nm) | Not specified | cdnsciencepub.com |
| Nifedipine | Lichrocart Lichrospher 60 RP selectB | 0.020 mol/L KH2PO4 (pH 4.8) : Acetonitrile (42:58, v/v) | UV Detection (240 nm) | 5.0 ng/mL | researchgate.net |
| Nifedipine | µBondapak C-18 Column | Phosphate (B84403) buffer (0.01 M, pH 6.1) : Methanol (B129727) : Acetonitrile (20:35:45) | UV Detection (235 nm) | 5 ng/mL | nih.gov |
To enhance sensitivity and selectivity, HPLC systems are coupled with various detectors. Ultraviolet (UV) detection is the most common, typically set at a wavelength where this compound and related compounds exhibit strong absorbance, such as 235 nm or 254 nm. akjournals.comcdnsciencepub.com An analytical method for plasma Nifedipine quantification utilized on-line solid-phase extraction (SPE) with HPLC and UV detection at 338 nm, achieving a limit of quantification of 2 ng/ml. nih.gov
Electrochemical detection offers an alternative with high sensitivity for electroactive compounds. akjournals.com Methods have been reported for Nifedipine determination in biological fluids that include HPLC with electrochemical detection. rjptonline.org This can be particularly advantageous for measuring trace amounts in complex biological matrices.
Gas chromatography is a powerful technique for analyzing thermally stable and volatile compounds. ajpaonline.com For the analysis of this compound, derivatization is often required to increase volatility and improve chromatographic behavior.
Gas chromatography coupled with an electron-capture detector (GC-ECD) is exceptionally sensitive for detecting electrophilic compounds like the dihydropyridine (B1217469) derivatives. This makes it highly suitable for the trace analysis of this compound in biological samples. jst.go.jpnih.gov
A sensitive and reproducible capillary GC-ECD method was developed for the quantification of Nifedipine and its primary metabolite M-I (this compound), along with two other major metabolites (M-II and M-III), in plasma and urine. nih.gov This method utilized on-column injection to prevent the oxidative degradation of Nifedipine to this compound during analysis. nih.gov Another study established a GC-ECD method where the analysis of metabolites involved the derivatization of the carboxylic acid metabolite (M-I) to its methyl ester. jst.go.jp This method allowed for quantification down to 5 ng/ml from 1 ml biological samples. jst.go.jp A further method involves extracting the drug from plasma into toluene, with a direct injection of the extract into a gas chromatograph equipped with an electron-capture detector, which measures both Nifedipine and its major metabolic product. researchgate.net
Table 2: GC-ECD Method for this compound Analysis
| Analyte(s) | Sample Preparation | Chromatographic Detail | Detection | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| Nifedipine, M-I (this compound), M-II, M-III | Extraction from plasma/urine | Capillary GC, On-column injection | Electron-Capture Detection (ECD) | Sufficient for single 5 mg oral dose | nih.gov |
| Nifedipine, M-I (this compound) | Ethyl acetate extraction, derivatization of M-I to its methyl ester | Gas Chromatography | Electron-Capture Detection (ECD) | 5 ng/mL | jst.go.jp |
| Nifedipine and major metabolite | Toluene extraction from plasma | OV-101 column | Electron-Capture Detection (ECD) | Linear between 1 and 100 µg/L | researchgate.net |
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective alternative for the quantification of this compound. scielo.br It allows for the simultaneous analysis of multiple samples, increasing throughput. scielo.br
A stability-indicating HPTLC method was developed for Nifedipine quantification from bulk drug and pharmaceutical forms. nih.govresearchgate.net The method utilized a mobile phase of chloroform, ethyl acetate, and cyclohexane (B81311) (19:2:2, v/v/v) and demonstrated linearity in the concentration range of 180-720 ng per band. nih.govresearchgate.net The limit of detection was found to be 20 ng. nih.gov
Another validated HPTLC method was developed for quantifying Nifedipine in human serum. scielo.brresearchgate.net This method involved a liquid-liquid extraction and used carbamazepine (B1668303) as an internal standard. The chromatographic separation was achieved with the same mobile phase of chloroform: ethyl acetate: cyclohexane (19:2:2, v/v/v). scielo.brresearchgate.net Densitometric readings were performed at 238 nm. researchgate.net The method was linear for concentrations from 2.00 to 25.00 ng/band, with a limit of detection (LOD) and quantification (LOQ) of 0.72 and 0.86 ng/band, respectively. scielo.br The retention factors (Rf) for Nifedipine and the internal standard were 0.31 and 0.10, respectively. scielo.brresearchgate.net
Table 3: HPTLC Method for Nifedipine Analysis
| Matrix | Stationary Phase | Mobile Phase | Detection | Linearity Range | Rf Value | Reference |
|---|---|---|---|---|---|---|
| Human Serum | Silica (B1680970) gel F254 | Chloroform : Ethyl acetate : Cyclohexane (19:2:2, v/v/v) | Densitometry at 238 nm | 2.00 - 25.00 ng/band | 0.31 | scielo.brresearchgate.net |
| Bulk Drug / Pharmaceuticals | Not specified | Chloroform : Ethyl acetate : Cyclohexane (19:2:2, v/v/v) | Not specified | 180 - 720 ng/band | Not specified | nih.govresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and selective quantification of this compound (also known as dehydronifedipine or DNIF) and Nifedipine, particularly in complex biological fluids like human plasma. nih.gov This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry detection.
Research has led to the development of numerous robust LC-MS/MS methods. A common approach involves the simultaneous determination of Nifedipine and this compound. nih.gov Sample preparation typically employs solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the plasma matrix. nih.govinnovareacademics.in For instance, one method successfully used SPE with phenyl-modified silica cartridges for extraction. nih.gov
Chromatographic separation is most often achieved using reverse-phase columns, such as C18 or RP-18. nih.govinnovareacademics.in The mobile phase usually consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, such as ammonium (B1175870) acetate, sometimes with formic acid to control pH. nih.govinnovareacademics.in
Detection by tandem mass spectrometry is typically performed using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in either positive or negative ion mode. nih.govderpharmachemica.com Quantification is achieved through multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions for both this compound and Nifedipine. innovareacademics.in For example, one validated method used an APCI interface in the positive ion mode. nih.gov These methods are validated according to regulatory guidelines, ensuring their reliability for pharmacokinetic studies. innovareacademics.ind-nb.info
Table 1: Examples of LC-MS/MS Method Parameters for this compound (Dehydronifedipine) Analysis
| Parameter | Method 1 nih.gov | Method 2 innovareacademics.in |
|---|---|---|
| Analytes | Nifedipine (NIF), Dehydronifedipine (DNIF) | Nifedipine, Enalapril |
| Matrix | Human Plasma | Human Plasma |
| Extraction | Solid-Phase Extraction (SPE) | Protein Precipitation |
| LC Column | RP-18 (4 µm) | Discovery C18 (5 µm) |
| Mobile Phase | Methanol-50 mM Ammonium Acetate (50:50, v/v) | Gradient with Acetonitrile/Water/Formic Acid |
| Ionization | APCI (+) | ESI (+) |
| Linearity (DNIF) | 0.5–100 ng/mL | N/A |
| Linearity (NIF) | 0.5–100 ng/mL | 1-100 ng/mL |
| Recovery (DNIF) | 95 ± 4% | N/A |
| Recovery (NIF) | 95 ± 2% | 104.1 - 108.7% |
| LLOQ (NIF) | 0.5 ng/mL | 1.01 ng/mL |
Spectrophotometric and Electroanalytical Methods
While chromatography is dominant, spectrophotometric and electroanalytical methods offer alternative, often more accessible, means for the analysis of Nifedipine and can be adapted for research involving its metabolite, this compound.
UV-Visible spectrophotometry is a fundamental analytical technique used for the quantification of Nifedipine. nitrkl.ac.in The method is based on the principle that the molecule absorbs light in the ultraviolet-visible range. Nifedipine in solution typically exhibits distinct absorption bands, for example, a high-absorbance band around 240 nm and another at approximately 340 nm. nih.gov
The conversion of Nifedipine to its primary metabolite, this compound (dehydronifedipine), involves the aromatization of the dihydropyridine ring to a pyridine (B92270) ring. nitrkl.ac.in This structural change alters the chromophore and, consequently, the UV-Vis absorption spectrum. The photodegradation of Nifedipine to this compound upon exposure to UV light can be monitored by observing shifts in the absorption bands; for instance, the bands at 240 nm and 340 nm shift to higher energies (e.g., 224 nm and 310 nm). nih.gov While direct quantification of this compound in the presence of Nifedipine without prior separation is challenging due to spectral overlap, spectrophotometry can be a valuable tool in degradation studies. For quantitative analysis in mixtures, it is often coupled with a separation technique or employs derivative methods.
Derivative spectrophotometry is an enhancement of conventional UV-Vis spectrophotometry that can be used to improve resolution and reduce interference from excipients or other compounds. By calculating the first or higher-order derivative of the absorbance spectrum (dA/dλ), overlapping peaks can be resolved into more distinct signals. This technique has been successfully applied to the determination of Nifedipine, often in combination with other drugs. dergipark.org.tr For instance, a first-order derivative method was developed for Nifedipine analysis, measuring the signal at 387 nm. biointerfaceresearch.com Second-order derivative spectra have also been utilized for its estimation. dergipark.org.tr While specific applications for resolving Nifedipine directly from this compound are not extensively detailed, the principle of the technique makes it a potential approach for such analyses, provided there are sufficient differences in their derivative spectra.
Electrochemical methods, particularly voltammetry, offer a highly sensitive alternative for the determination of Nifedipine and this compound. These techniques are based on measuring the current that results from the oxidation or reduction of the analyte at an electrode surface.
Square wave voltammetry (SWV) is a particularly effective technique. A sensitive square-wave adsorptive stripping voltammetric method was developed for Nifedipine determination in plasma, and it was demonstrated that Nifedipine could be determined in the presence of its main metabolite, this compound (dehydronifedipine). nih.gov Another study reported the electrochemical simultaneous determination of Nifedipine and this compound using a multi-walled carbon nanotube (MWCNT) modified glassy carbon electrode. dntb.gov.uaresearchgate.net The method relies on the distinct electrochemical behavior of the two compounds, allowing for their simultaneous quantification without prior separation. dntb.gov.ua
Micellar Electrokinetic Chromatography (MEKC) is a variation of capillary electrophoresis (CE) that enables the separation of neutral analytes alongside charged ones. wikipedia.org The technique utilizes a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org Analytes are separated based on their differential partitioning between the micelles and the surrounding aqueous buffer. wikipedia.org
MEKC has been successfully applied to the analysis of Nifedipine, separating it from its degradation products and other cardiovascular drugs. derpharmachemica.comresearchgate.net An optimized method might use a borate (B1201080) buffer with SDS and an organic modifier like acetonitrile to achieve efficient separation. researchgate.net Given its ability to separate structurally similar and neutral compounds, MEKC is a suitable and powerful technique for resolving Nifedipine from its neutral metabolite, this compound. wikipedia.orgresearchgate.net
Method Validation and Performance Characteristics
The validation of any analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose. For this compound research, methods are typically validated according to guidelines from bodies like the International Council for Harmonisation (ICH). Key performance characteristics that are evaluated include linearity, accuracy, precision, selectivity, robustness, and the limits of detection (LOD) and quantification (LOQ).
Linearity: This is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. For LC-MS/MS methods, linearity for this compound and Nifedipine is often established over a range suitable for pharmacokinetic studies, such as 0.5 to 100 ng/mL, with correlation coefficients (r²) consistently exceeding 0.99. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For bioanalytical methods, intra-day and inter-day precision values are expected to be within 15%. nih.gov
Selectivity/Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In LC-MS/MS, the high selectivity is achieved via MRM. In voltammetry, selectivity is demonstrated by the absence of interference from common excipients and the ability to resolve the signals of Nifedipine and this compound. nih.govdntb.gov.ua
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Highly sensitive methods like LC-MS/MS can achieve LOQs for Nifedipine and this compound in the low ng/mL or even sub-ng/mL range, for instance, 0.5 ng/mL or lower. nih.govnih.gov Voltammetric methods have also demonstrated very low detection limits, in the nanomolar (nM) range. rjptonline.org
Table 2: Comparative Performance Characteristics of Various Analytical Methods
| Method | Analyte(s) | Linearity Range | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Source(s) |
|---|---|---|---|---|---|---|
| LC-MS/MS | NIF, DNIF | 0.5 - 100 ng/mL | 0.5 ng/mL | 95-99% | < 5% | nih.gov |
| HPLC-UV | NIF, DNIF | Not specified | 3 ng/mL | Not specified | < 11% | nih.gov |
| Square Wave Voltammetry | NIF | 1.00 - 125.01 ng/mL | 1.00 ng/mL | 96.3 - 99.5% | < 6.7% | nih.gov |
| Derivative Spectrophotometry | NIF | 5 - 30 µg/mL | Not specified | > 95% | < 1.7% | biointerfaceresearch.com |
| MEKC | NIF | 2 - 100 µg/mL | Not specified | Not specified | Not specified | researchgate.net |
Assessment of Selectivity and Specificity
Selectivity and specificity are fundamental parameters in method validation, ensuring that the analytical method can unequivocally measure the analyte in the presence of other components. For this compound, this includes the parent drug Nifedipine, other metabolites, and endogenous compounds in biological samples or impurities in pharmaceutical products.
Chromatographic Specificity : In High-Performance Liquid Chromatography (HPLC) methods, specificity is demonstrated by showing that the peak for this compound is well-resolved from other components. researchgate.net This is often verified by analyzing blank matrix samples (e.g., plasma from six different sources) to confirm the absence of interfering peaks at the retention time of the analyte. cdnsciencepub.comasianpubs.org Forced degradation studies, where the drug substance is exposed to stress conditions like acid, alkali, oxidation, heat, and light, are also conducted. The method must be able to separate this compound from any resulting degradation products, proving its stability-indicating capability. researchgate.net
Mass Spectrometry (MS) Specificity : In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, specificity is achieved through the unique precursor-to-product ion transition selected in Multiple Reaction Monitoring (MRM) mode. nih.gov For instance, a method for Nifedipine used the transition m/z 354.1→222.2, ensuring high specificity. nih.gov A similar specific transition would be established for this compound. The absence of interference from common excipients like talc, lactose (B1674315), and magnesium stearate (B1226849) is also verified for analyses of pharmaceutical formulations. dergipark.org.tr
Linearity, Range, Accuracy, and Precision Evaluations
These parameters establish the quantitative performance of the analytical method over a specified concentration range.
Linearity and Range : The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve. For methods analyzing Nifedipine and its metabolites, excellent linearity is consistently reported, with correlation coefficients (r or r²) greater than 0.99. asianpubs.orgnih.govderpharmachemica.com The analytical range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy : Accuracy is determined by recovery studies, where a known amount of the analyte is added to a blank matrix (spiking) and the percentage of the analyte recovered by the assay is calculated. High recovery values, typically between 90% and 110%, indicate an accurate method. For example, a method for analyzing Nifedipine and its metabolites in serum and urine reported recoveries ranging from 70% to 95%. nih.gov
Precision : Precision is the measure of the agreement among a series of measurements from the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:
Intra-day precision (Repeatability) : Assesses the precision over a short period (same day, same analyst, same equipment).
Inter-day precision (Intermediate Precision) : Assesses the precision over a longer period (different days, different analysts, or different equipment). For bioanalytical methods, the precision (RSD) should typically be within 15%. nih.govthieme-connect.com
| Method | Analyte | Matrix | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
|---|---|---|---|---|---|---|---|
| HPLC-MS/MS | Nifedipine | Human Plasma | 0.17-102 ng/mL | >0.99 | -3.92% to 7.31% (RE) | <15% | nih.gov |
| LC-MS/MS | Nifedipine | Human Plasma | 4.01-297.03 ng/mL | ≥0.99 | 91.65-99.93% | 4.47-11.43% | asianpubs.org |
| HPLC | Nifedipine & Metabolites | Serum & Urine | 50-2000 ng/mL | N/A | 70-95% | 10-20% | nih.govcdnsciencepub.com |
| RP-HPLC | Nifedipine | Bulk/Tablets | 625-10000 ng/mL | 0.999 | 98.5-101.5% | 0.54-1.23% | derpharmachemica.com |
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ define the sensitivity of an analytical method.
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1. rjptonline.org
Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is frequently established at a signal-to-noise ratio of 10:1 and is the lowest concentration on the calibration curve. rjptonline.orgekb.eg For bioanalytical studies, the LOQ must be low enough to measure drug concentrations during the terminal elimination phase. An LC-MS/MS method for Nifedipine reported a lower limit of quantification (LLOQ) of 0.17 ng/mL. nih.gov A separate HPLC method for its main metabolite (M-I) in urine was sensitive to 0.02 µg/mL. nih.gov
| Method | Analyte | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| HPLC-MS/MS | Nifedipine | Human Plasma | N/A | 0.17 ng/mL | nih.govthieme-connect.com |
| HPLC | Nifedipine Metabolite (M-I) | Urine | N/A | 0.02 µg/mL | nih.gov |
| RP-HPLC | Nifedipine | Bulk/Tablets | 232.03 ng/mL | 703.12 ng/mL | derpharmachemica.com |
| Spectrophotometry | Nifedipine | Pure Form | 0.359 ppm | 1.121 ppm | ekb.eg |
| HPTLC | Nifedipine | Serum | 0.72 ng/band | 0.86 ng/band | scielo.br |
Robustness and System Suitability Testing
Robustness : This test examines the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijdra.com Parameters that may be varied include mobile phase composition (e.g., ±5% organic phase), pH (e.g., ±0.2 units), flow rate (e.g., ±10%), and column temperature. researchgate.netrjptonline.org Youden's test is a formal experimental design that can be used to efficiently evaluate the impact of multiple parameter variations simultaneously on the method's performance. nuph.edu.ua A method is considered robust if the results remain within acceptable criteria of precision and accuracy despite these minor changes. frontierspartnerships.orgthaiscience.info
System Suitability : These tests are performed before and during sample analysis to ensure that the chromatographic system is adequate for the intended analysis. Parameters such as peak tailing factor, number of theoretical plates, resolution between peaks, and the reproducibility of replicate injections of a standard solution (%RSD) are monitored. rjptonline.org These tests verify that the system is performing correctly and can generate reliable data.
Sample Preparation and Matrix Effects in Biological and Pharmaceutical Samples
Effective sample preparation is essential to remove interfering substances from the matrix and concentrate the analyte, thereby improving the sensitivity and reliability of the analysis.
Extraction Procedures from Plasma, Urine, and Other Biological Fluids
The choice of extraction procedure depends on the analyte's properties, the biological matrix, and the sensitivity required. For this compound and its parent drug, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques. semanticscholar.org
Liquid-Liquid Extraction (LLE) : This technique separates compounds based on their relative solubilities in two different immiscible liquids. For the analysis of Nifedipine and its metabolites, plasma or urine is often adjusted to a specific pH before being extracted with an organic solvent like ethyl acetate, methyl tert-butyl ether, or a mixture of hexane (B92381) and dichloromethane. nih.govcdnsciencepub.comnih.govsemanticscholar.orgscribd.com For example, one method describes extracting Nifedipine and its metabolites from serum and urine with ethyl acetate at pH 9 or 3. nih.govcdnsciencepub.com
Solid-Phase Extraction (SPE) : SPE is a highly effective technique for sample clean-up and concentration. It involves passing the sample through a cartridge containing a solid adsorbent. Interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of solvent. Oasis HLB cartridges are frequently used for extracting Nifedipine from plasma. asianpubs.org The process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte. asianpubs.org SPE often results in cleaner extracts and higher recovery than LLE. semanticscholar.org
| Technique | Matrix | Key Reagents/Solvents | Reported Recovery | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Serum, Urine | Ethyl acetate (at pH 3 or 9) | 70-95% | nih.govcdnsciencepub.com |
| Solid-Phase Extraction (SPE) | Human Plasma | Oasis HLB cartridge, Methanol, Water, 0.1 M NaOH | 49.44-56.95% | asianpubs.org |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Dichloromethane:n-pentane (3:7 v/v) at pH 13 | N/A | semanticscholar.org |
| Liquid-Liquid Extraction (LLE) | Human Serum | Ether (at pH 9) | 70% | semanticscholar.org |
Analysis in Pharmaceutical Formulations and Bulk Drug Substances
When analyzing bulk drug substances or pharmaceutical formulations (e.g., tablets), the primary goal is to quantify the active pharmaceutical ingredient (Nifedipine) and identify/quantify any impurities or degradation products, which would include this compound.
Iv. Structure Activity Relationships Sar and Chemical Modifications of M Nifedipine Analogues
Dihydropyridine (B1217469) (DHP) Scaffold as a Pharmacophore for M-Nifedipine Analogues
The 1,4-dihydropyridine (B1200194) (DHP) ring is the quintessential pharmacophore of nifedipine (B1678770) and its analogues, forming the foundational scaffold for their calcium channel blocking activity. frontiersin.orgcdnsciencepub.comnih.gov This heterocyclic ring system is a common feature in a variety of bioactive molecules and is particularly recognized for its role in modulating L-type calcium channels. nih.govrsc.org The DHP scaffold's significance is so profound that it is considered a "privileged scaffold" in medicinal chemistry, capable of interacting with various receptors and enzymes when appropriately substituted. cdnsciencepub.com
The core structure of the 1,4-DHP ring is essential for the antagonistic activity at the calcium channel. Modifications to this core, such as the introduction of a condensed ring system like in hexahydroquinoline, can lead to compounds that block both L- and T-type calcium channels, highlighting the versatility of the DHP-based scaffold. rsc.org The fundamental requirements for the activity of DHP-based calcium channel blockers include the dihydropyridine ring itself, a substituted phenyl ring at the 4-position, and ester groups at the 3 and 5 positions. mdpi.com
Impact of Substituent Modifications on Pharmacological Activity and Selectivity
The pharmacological profile of this compound analogues can be finely tuned by altering the substituents on both the phenyl ring and the dihydropyridine scaffold. These modifications influence the compound's potency, selectivity, and pharmacokinetic properties.
The position and nature of substituents on the 4-phenyl ring of the DHP scaffold play a critical role in determining the pharmacological activity of nifedipine analogues. Generally, substitutions at the ortho or meta positions of the phenyl ring are crucial for high in vitro potency. mdpi.comdrugdesign.org
Research has consistently shown that 4-ortho-substituted phenyl derivatives are among the most active compounds. ijpsonline.com The activity tends to decrease as the substituent is moved to the meta position and even more so when it is in the para position. ijpsonline.com For instance, in a series of trifluoromethyl-substituted nifedipine isosteres, the ortho-substituted derivatives demonstrated the highest antihypertensive activity. frontiersin.org
| Phenyl Ring Substitution | General Impact on Activity | Reference |
| Ortho-substitution | Generally leads to higher potency. | frontiersin.orgmdpi.comijpsonline.com |
| Meta-substitution | Potency is typically lower than ortho-substituted analogues. | ijpsonline.com |
| Para-substitution | Often results in the lowest activity. | drugdesign.orgijpsonline.com |
| Electron-withdrawing groups | Generally favorable for activity, especially at ortho/meta positions. | mdpi.com |
The ester groups at the C3 and C5 positions of the dihydropyridine ring are critical for the activity of this compound analogues. The nature of these ester groups can influence both the potency and selectivity of the compounds.
Studies have shown that increasing the length of the alkyl chain in the C3 and C5 ester substituents can lead to increased activity, but only up to a certain point. rsc.org For example, in one series of nifedipine analogues, increasing the methylene (B1212753) chain from n=0 to n=2 enhanced activity. rsc.org However, further increases in chain length, especially when accompanied by increased steric hindrance, can lead to a decrease in activity. rsc.org For instance, t-butyl ester-containing compounds have been found to be the least active in some series. dovepress.com Symmetrical diesters with isopropyl substitutions at the C3 and C5 positions have shown promising activity, with some derivatives being more effective than nifedipine itself. rsc.org
Modification of a key ester moiety can also regulate the blocking affinity for both L- and T-type calcium channels, and in some cases, allow for the development of DHPs with significant selectivity for T-type channels. rsc.org Replacing the ester linkage with an amide linkage is another modification that has been explored, which may alter the pharmacological properties of the compounds. frontiersin.org
The substituents at the C2 and C6 positions of the DHP ring also play a role. Generally, 2,6-dimethyl substitution is considered optimal for activity. ijpsonline.com
| DHP Ring Position | Substituent Modification | Impact on Activity | Reference |
| C3 and C5 | Symmetrical alkyl esters (e.g., methyl, ethyl, isopropyl) | Increasing chain length can increase activity to a point; steric bulk can be detrimental. Isopropyl esters have shown high activity. | rsc.org |
| C3 and C5 | Asymmetrical esters | The activity is influenced by the lipophilicity and steric hindrance of the different ester groups. | rsc.org |
| C3 and C5 | Replacement of ester with amide | Can alter pharmacological properties. | frontiersin.org |
| C2 and C6 | Alkyl groups | 2,6-dimethyl substitution is generally optimal. | ijpsonline.com |
The three-dimensional conformation of the dihydropyridine ring and the orientation of its substituents are critical for the biological activity of this compound analogues. The DHP ring typically adopts a flattened boat-like conformation. researchgate.net
The degree of puckering of the DHP ring is influenced by the substituents. researchgate.net The C-4 aryl substituent is preferably positioned axially in the receptor-bound conformation. nih.gov A synperiplanar orientation of the C-4 aryl substituent is also favored. nih.gov Deviation of the aromatic ring from a plane that bisects the DHP ring can lead to a loss of activity. psu.edu
The orientation of the ester groups at C3 and C5 is also important. A cis-orientation of the ester group with respect to the C5-C6 double bond is preferred. nih.gov The conformation of these ester groups can influence whether a compound acts as a calcium channel antagonist or agonist. psu.edu
Substitutions on the DHP ring can alter these conformational preferences. For example, the addition of a methyl group at the 4-position of the dihydropyridine ring can change the preferred conformation of the molecule, leading to an equatorial orientation of the nitrophenyl group and a loss of activity. drugdesign.org The weaker activity of 1,2-dihydropyridine analogues compared to their 1,4-dihydropyridine counterparts is attributed to differences in the conformation of the dihydropyridine ring and the orientation of the 4-aryl substituent. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These studies are valuable for understanding the mechanisms of drug action and for designing new, more potent analogues.
In the context of this compound analogues, QSAR studies have employed a variety of quantum chemical parameters to model their calcium channel blocking activity. nih.govcolab.ws These parameters provide insights into the electronic properties of the molecules, which are crucial for their interaction with the receptor.
Commonly used quantum chemical descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energies of these frontier orbitals are important for determining how a molecule will react with other chemical entities. The HOMO-LUMO gap can be an indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.trmdpi.com
Dipole moment: This parameter reflects the polarity of the molecule and can be important for electrostatic interactions with the receptor. nih.gov
Atomic charges and electrostatic potentials: These descriptors provide information about the charge distribution within the molecule, which can influence binding affinity. colab.ws
QSAR models have been developed using multiple linear regression (MLR) and artificial neural networks (ANN) to correlate these quantum chemical descriptors with the biological activity of nifedipine analogues. colab.wsdergipark.org.tr For example, one QSAR study on 1,4-dihydropyridines found that the pharmacological activities were correlated with parameters such as molecular volume, and electronic and hydrophobic constants, which can be derived from or related to quantum chemical calculations. nih.gov Another study on 4-imidazolyl-1,4-dihydropyridines used quantum chemical descriptors like HOMO and LUMO energies to develop a predictive QSAR model. colab.ws
| Quantum Chemical Parameter | Relevance in QSAR Studies of this compound Analogues | Reference |
| HOMO/LUMO Energies | Correlate with chemical reactivity and kinetic stability, influencing drug-receptor interactions. | colab.wsdergipark.org.trmdpi.com |
| Dipole Moment | Relates to the molecule's polarity and its potential for electrostatic interactions with the receptor. | nih.gov |
| Atomic Charges | Describe the charge distribution and are important for binding affinity. | colab.ws |
Utilization of Classical Parameters (e.g., Hydrophobic Constants, Hammett Constants, Steric Parameters)
Quantitative Structure-Activity Relationship (QSAR) studies have successfully employed classical physicochemical parameters to elucidate the structural requirements for the calcium channel blocking activity of this compound analogues. These studies correlate biological activity with parameters that quantify hydrophobicity, electronic effects, and steric properties. ajrconline.org
Hydrophobic Parameters: The hydrophobicity of substituents on the 4-phenyl ring significantly impacts the potency of DHP analogues. nih.gov The substituent hydrophobicity constant, π (pi), is used to measure the hydrophobic character of individual substituents. spu.edu.sy Hansch analysis reveals that the environment at the receptor's binding site is not uniform. For instance, the region accommodating the ortho-position of the 4-phenyl ring is considered lipophilic, while the environment around the para-position is hydrophilic. nih.gov This implies that increasing the hydrophobicity of ortho-substituents can enhance binding, whereas hydrophilic groups are preferred at the para-position.
Steric Parameters: Steric factors, such as the size and shape of substituents, are critical determinants of antagonist potency. Parameters like Verloop's sterimol values (L and B1) are used to quantify the dimensions of substituents. nih.govnih.gov Studies have shown that the potency of DHP analogues increases with the minimum width (B1) of substituents at the ortho- or meta-positions. nih.gov Conversely, increasing the length (L) of a meta-substituent can decrease activity. nih.gov For the para-position, steric bulk is detrimental to activity, with smaller substituents like hydrogen being optimal. nih.govnih.gov This indicates a sterically constrained pocket at the para-position of the receptor binding site.
The interplay of these parameters is complex. At low hydrophobicity, steric effects may be more dominant in determining activity, while at high hydrophobicity, binding is primarily controlled by hydrophobic interactions. researchgate.net A combined quantum chemical and classical QSAR study concluded that the meta position of the phenyl ring is affected by both steric and electronic parameters, the ortho position by hydrophobic and electronic parameters, and the para position's activity is negatively correlated with molecular volume. nih.gov
Table 1: Influence of Classical Parameters on the Activity of this compound Analogues at Different Phenyl Ring Positions
| Position | Influential Parameter | Effect on Potency | Citation |
| Ortho | Hydrophobic (π) | Potency increases with lipophilicity. | nih.gov |
| Steric (B1) | Potency increases with substituent width. | nih.gov | |
| Electronic (σ) | Affected by electronic properties. | nih.gov | |
| Meta | Electronic (σ) | Good correlation between Hammett constant and activity. | nih.gov |
| Steric (B1, L) | Potency increases with width (B1) but decreases with length (L). | nih.gov | |
| Para | Steric (Volume, B1, L) | Potency decreases with increasing substituent size. | nih.govnih.gov |
| Hydrophobic (π) | Receptor environment is hydrophilic; potency decreases with lipophilicity. | nih.gov |
Development of Predictive Models for Calcium Channel Antagonist Potency
To navigate the complex relationships between molecular structure and biological activity, researchers develop predictive computational models. These QSAR models are mathematical equations that relate the chemical structure of this compound analogues to their calcium channel blocking activity. slideshare.net The fundamental goal is to predict the potency of novel, unsynthesized compounds, thereby rationalizing the drug design process. ajrconline.org
Various statistical and machine learning methods are employed to build these models. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between molecular descriptors (representing physicochemical properties) and biological activity. dergipark.org.trresearchgate.net To handle the non-linear relationships often observed in biological systems, more advanced methods like Artificial Neural Networks (ANN) are utilized. dergipark.org.tr
The development of a robust predictive model involves several key steps:
Data Set Compilation: A series of this compound analogues with experimentally determined calcium channel blocking activities (e.g., pIC₅₀ values) is assembled. nih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These can include classical parameters (hydrophobic, electronic, steric) as well as quantum chemical, topological, and 3D descriptors. dergipark.org.trresearchgate.net
Variable Selection: To avoid overfitting and to create a more interpretable model, feature selection techniques like genetic algorithms (GA) are used to choose the most relevant descriptors that have the highest correlation with biological activity. researchgate.netnih.gov
Model Generation and Validation: Using the selected descriptors, a model is generated with a "training set" of compounds. The model's predictive power is then rigorously tested using internal (cross-validation) and external validation with a "test set" of compounds not used in the model's creation. nih.gov
For example, a GA-MLR model was developed for a series of 4-imidazolyl-1,4-dihydropyridines, which successfully predicted their pIC₅₀ values, demonstrating the utility of such models in designing new potent calcium channel blockers. researchgate.netnih.gov Other approaches, such as the hyperbox classification method, have been used to classify DHP derivatives as having high or low activity, which is also valuable in early-stage drug discovery. acs.org
Table 2: Conceptual Framework for a Predictive QSAR Model
| Component | Description | Example Techniques/Descriptors | Citation |
| Biological Activity | The dependent variable; a quantitative measure of potency. | pIC₅₀ (negative log of the half maximal inhibitory concentration). | researchgate.netnih.gov |
| Molecular Descriptors | The independent variables; calculated physicochemical or structural properties. | Hydrophobic (log P, π), Electronic (σ), Steric (Verloop), Quantum Chemical (HOMO/LUMO energies), WHIM descriptors. | nih.govdergipark.org.trnih.gov |
| Modeling Method | The algorithm used to correlate descriptors with activity. | Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), Partial Least Squares (PLS). | dergipark.org.tr |
| Validation | Statistical methods to assess the model's robustness and predictive ability. | Leave-one-out cross-validation, external test set prediction, Y-randomization. | researchgate.netnih.gov |
Bioisosteric Modifications for Novel this compound Analogues
Bioisosterism is a key strategy in medicinal chemistry for optimizing drug molecules. It involves the substitution of a functional group within a parent compound (like this compound) with another group that has similar physical or chemical properties, with the goal of retaining biological activity while improving the therapeutic profile. frontiersin.orgnih.gov For this compound analogues, bioisosteric modifications have been instrumental in developing derivatives with enhanced potency, greater tissue selectivity, and improved pharmacokinetic properties. mdpi.com
A primary focus of bioisosteric replacement in this class has been the C-4 phenyl ring. The 2-nitrophenyl group of Nifedipine is considered a crucial pharmacophoric element, but replacing it with various heterocyclic rings has yielded highly potent compounds. researchgate.net Another significant approach involves modifying the core 1,4-dihydropyridine ring itself, leading to classes like the dihydropyrimidines (DHPMs), which are aza-analogues of DHPs. nih.gov
Design and Synthesis Strategies for Enhanced Therapeutic Profiles
The design of novel this compound analogues aims to address the limitations of earlier drugs, such as short duration of action. mdpi.com Strategies often involve synthesizing bioisosteres that modulate activity, stability, and selectivity.
Heterocyclic Replacements at C-4: One successful strategy involves the bioisosteric replacement of the 2-nitrophenyl group with an imidazolyl moiety. researchgate.net For example, 4-(2-methyl-4(5)-chloro-5(4)-imidazolyl) derivatives have been shown to be potent calcium antagonists, with some compounds exhibiting greater activity than Nifedipine itself. researchgate.net The synthesis of these analogues typically follows the classical Hantzsch dihydropyridine synthesis.
Dihydropyrimidine (B8664642) (DHPM) Analogues: A prominent design strategy is the replacement of the DHP nucleus with a dihydropyrimidine (DHPM) ring system, creating aza-analogues of Nifedipine. nih.gov These compounds are often synthesized via the Biginelli reaction. mdpi.com This modification can lead to compounds with greater oral activity and longer duration of action. nih.gov Structure-activity relationship studies of DHPMs reveal that ortho or meta substitutions on the C-4 phenyl ring are critical for in vitro potency. mdpi.com
Ester and Amide Modifications: The ester groups at the C-3 and C-5 positions are also key targets for modification. Introducing larger, lipophilic alkyl groups (e.g., isopropyl over methyl) can increase potency. mdpi.com In one study, the ester linkage in Nifedipine was replaced with an amide (–CONH–) linkage. frontiersin.orgnih.gov In another, a methyl ester at the C-5 position was replaced by a 5-phenylcarbamoyl moiety, resulting in compounds with calcium channel blocking effects comparable to this compound and potentially increased metabolic stability. thescipub.com
Recent research has focused on synthesizing trifluoromethyl-substituted DHPM derivatives. frontiersin.orgnih.gov The resulting compounds were evaluated for their antihypertensive activity, with ortho-substituted derivatives showing the highest efficacy. frontiersin.orgnih.gov
Table 3: Antihypertensive Activity of Trifluoromethyl-Substituted Nifedipine Isosteres
| Compound | Substitution Position | % Inhibition in Blood Pressure | Citation |
| Nifedipine (Reference) | - | 27.35%–30.43% | nih.gov |
| 4a | Ortho | 30.73% | nih.gov |
| 4b | Meta | 18.46% | nih.gov |
| 4c | Para | 21.65% | nih.gov |
| (Data represents a selection of compounds from a larger series to illustrate SAR trends) |
Table 4: In Vitro Calcium Channel Blocking (CCB) Activity of Novel Pyrimidine Derivatives
| Compound | Description | IC₅₀ (µg/mL) | Citation |
| Nifedipine (Reference) | Standard DHP | 21.00 ± 1.20 | nih.gov |
| 7a | DHPM Analogue | 19.65 ± 1.60 | nih.gov |
| 8a | DHPM Analogue | 20.23 ± 1.79 | nih.gov |
| 8c | DHPM Analogue | ~19 | mdpi.com |
| 9c | DHPM Analogue | ~19 | mdpi.com |
| (IC₅₀ is the half maximal inhibitory concentration; a lower value indicates higher potency. Data is compiled from related studies on novel DHPMs.) |
V. Toxicology and Safety Profile Research of M Nifedipine
Acute Toxicity Studies in Pre-clinical Models
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. For Nifedipine (B1678770), these studies have established lethal dose (LD50) values across various animal models.
The LD50 is a standard measure of acute toxicity, representing the dose required to be lethal to 50% of a tested animal population. While direct LD50 values for isolated M-Nifedipine are not specified in the reviewed literature, the data for the parent compound, Nifedipine, provide the primary basis for acute toxicity assessment. The metabolites of Nifedipine are generally considered to have low toxicity. scielo.br
Data for the parent compound, Nifedipine, have been determined in several species. For instance, the oral LD50 of Nifedipine in albino mice is approximately 1000 mg/kg. hres.ca In rats, the oral LD50 values show sex-specific differences, being 4300 mg/kg for females and 6200 mg/kg for males. hres.ca Other studies report the oral LD50 in rats as 1022 mg/kg and in mice as 202 mg/kg. drugbank.comhmdb.ca In rabbits, the oral LD50 has been recorded as 504 mg/kg. hmdb.ca Signs of toxicity observed in mice included ptosis, piloerection, dyspnea, and tremors, with most deaths occurring within 24 hours. hres.ca In rats, signs included changes in organ color and gastrointestinal tract distention, with deaths occurring between two and nine days after dosing. hres.ca
Table 1: Acute Oral LD50 of Nifedipine in Various Animal Species
| Animal Species | Sex | LD50 (mg/kg) | Reference |
|---|---|---|---|
| Albino Mice | Combined | 1000 | hres.ca |
| Albino Rats | Female | 4300 | hres.ca |
| Albino Rats | Male | 6200 | hres.ca |
| Rat | Not Specified | 1022 | drugbank.comhmdb.ca |
| Mouse | Not Specified | 202 | drugbank.comhmdb.ca |
Subacute and Chronic Toxicity Investigations
These studies involve repeated administration of a substance over a longer period to assess potential cumulative effects and target organ toxicity.
Long-term studies on Nifedipine have not indicated significant toxic damage at therapeutic dose levels. In a 52-week study, dogs administered oral Nifedipine at dosages up to 100 mg/kg/day showed no signs of toxic damage. aapharma.ca Similarly, a two-year carcinogenicity study in rats found no toxic effects at the lowest dose group. aapharma.ca While Nifedipine has been associated with rare instances of liver injury, this is thought to be due to the production of a toxic intermediate during its metabolism. nih.gov However, the primary metabolites themselves are considered inactive and non-toxic. europa.eu The substance may be toxic to the blood, cardiovascular system, and central nervous system (CNS) with repeated or prolonged exposure. hmdb.ca
Developmental and Reproductive Toxicology Studies
These studies investigate the potential adverse effects of a substance on reproduction and the development of offspring.
Animal studies on Nifedipine have revealed evidence of teratogenicity, embryotoxicity, and fetotoxicity at high doses. drugs.com Administration of Nifedipine at doses of 30 and 100 mg/kg to pregnant mice and 100 mg/kg to pregnant rats resulted in fetal malformations. hres.ca These malformations included digital anomalies, cleft palate, and rib deformities. fda.gov Such effects are possibly a result of compromised uterine blood flow. fda.gov An increase in fetal mortalities and resorptions was also observed in mice, rats, and rabbits at these high dose levels. aapharma.cahres.ca Despite these findings in animals, studies in women have generally shown that Nifedipine is relatively safe for use during pregnancy, with little teratogenic or fetotoxic potential at therapeutic doses. nih.gov
In animal studies, high doses of Nifedipine were associated with prolonged pregnancy and decreased neonatal survival in rats. fda.gov In humans, cases of perinatal asphyxia, prematurity, and intrauterine growth retardation have been reported, although a direct causal link is not firmly established. drugs.com Some research suggests that calcium channel blockers may decrease uteroplacental flow. scielo.br However, other studies indicate that commonly used antihypertensives like Nifedipine are not associated with increased adverse fetal or neonatal effects. glowm.com
Mutagenicity and Carcinogenicity Research
The potential for this compound to cause genetic mutations or cancer has been investigated through various in vitro and in vivo assays.
This compound has been subjected to a battery of in vitro tests to assess its mutagenic potential. The Ames test, which utilizes Salmonella typhimurium strains to detect gene mutations, has been a key component of this evaluation. In one study, nifedipine did not show any bacteriotoxic effects at doses up to 12,500 mcg per plate. hres.caaapharma.ca Furthermore, there was no dose-dependent and biologically relevant increase in the number of mutant colonies, indicating a lack of mutagenic activity in this assay. hres.caaapharma.ca Another study confirmed that nifedipine was not mutagenic in the Ames test. researchgate.net
The in vitro micronucleus test is another important assay for detecting chromosomal damage. While specific in vitro micronucleus test results for this compound were not found in the provided search results, in vivo micronucleus tests have been conducted. In mice, oral administration of nifedipine at doses of 50 mg/kg and 100 mg/kg did not produce any mutagenic effect in the micronucleus test. hres.caaapharma.ca It also did not impair the formation of erythrocytes. hres.caaapharma.ca However, a separate study in female mice and their embryos showed that while a low dose of nifedipine (25 mg/kg) had results similar to the control group, medium and high doses (50 and 75 mg/kg) increased micronucleus formation. globalresearchonline.net
Table 1: Summary of In Vitro Mutagenicity Assay Findings for Nifedipine
| Assay | Test System | Concentration/Dose | Results |
| Ames Test | Salmonella typhimurium | Up to 12,500 mcg/plate | Non-mutagenic hres.caaapharma.ca |
| Ames Test | Not specified | Not specified | Non-mutagenic researchgate.net |
| Micronucleus Test (in vivo) | Mice | 50 mg/kg and 100 mg/kg (oral) | Non-mutagenic hres.caaapharma.ca |
| Micronucleus Test (in vivo) | Female mice and embryos | 25 mg/kg (low dose) | Similar to control globalresearchonline.net |
| Micronucleus Test (in vivo) | Female mice and embryos | 50 and 75 mg/kg (medium and high doses) | Increased micronucleus formation globalresearchonline.net |
Long-term studies in animals are essential to evaluate the carcinogenic potential of a substance. Nifedipine was administered orally to rats for two years and was not found to be carcinogenic. pfizermedicalinformation.commedcentral.com Bioassays in both rats and mice for several dihydropyridine (B1217469) calcium channel blockers, including nifedipine, have shown no evidence of carcinogenic potential. researchgate.net
Mechanisms of this compound Toxicity and Overdose Manifestations
Understanding the mechanisms of toxicity and how an overdose presents clinically is vital for managing potential adverse events.
The primary mechanism of action of nifedipine, and consequently its main toxic effects, stem from its role as a calcium channel blocker. nih.gov By inhibiting the influx of calcium ions into vascular smooth muscle cells and myocardial cells, it causes peripheral arterial vasodilation. nih.govbauschhealth.com In an overdose situation, this leads to systemic vasodilation, which can result in severe hypotension and reflex tachycardia. nih.gov Prolonged and severe hypotension can progress to shock and, in extreme cases, death. nih.gov The primary manifestation of nifedipine-related toxicity is hypotension due to a loss of systemic vascular resistance. medscape.com
At the cellular level, nifedipine's inhibition of L-type calcium channels is the key event. drugbank.com While this is the therapeutic action at prescribed doses, excessive blockade of these channels leads to the adverse vasodilatory effects seen in toxicity.
Research suggests that oxidative stress and the generation of reactive oxygen species (ROS) may play a role in the broader effects of nifedipine, though not necessarily in acute overdose toxicity. Some studies indicate that nifedipine possesses antioxidant properties. ahajournals.orgnih.gov It has been shown to reduce intracellular accumulation of ROS and protect cells from oxidative stress-induced death. ahajournals.org Nifedipine can inhibit oxidative stress by activating the nuclear factor erythroid-2-related factor 2 (Nrf2) pathway. nih.govresearchgate.net
Conversely, some evidence suggests that dihydropyridines like nifedipine can generate ROS upon absorption of UVA radiation, which could be a mechanism for photosensitivity. mdpi.com One study proposed that the genetic toxicity observed at higher doses of nifedipine might be due to an imbalance in intracellular calcium levels, leading to increased ROS production. globalresearchonline.net
Clinical Safety Assessments and Adverse Event Profiling
Clinical trials and post-marketing surveillance provide the basis for understanding the safety profile of this compound in humans. Adverse effects are primarily a result of its vasodilatory properties. nih.gov
Commonly reported adverse effects include:
Edema (dose-related) hres.cahres.ca
Dizziness hres.canih.govhres.ca
Flushing hres.canih.govhres.ca
These effects are generally more common with immediate-release formulations compared to extended-release preparations. nih.gov
Serious adverse events are less common but can include severe hypotension. nih.gov In rare instances, transient elevations in liver enzymes such as alkaline phosphatase, CPK, LDH, SGOT, and SGPT have been observed. aapharma.capfizermedicalinformation.com Allergic reactions like angioedema have also been reported rarely. aapharma.ca
A meta-analysis of randomized controlled trials in hypertensive patients did not find a statistically significant increase in the risk of major cardiovascular events with nifedipine compared to other active drugs. ahajournals.org
Table 2: Common Adverse Events Reported with Nifedipine Extended-Release Tablets
| Adverse Event | Incidence (%) |
| Edema | 10-30 (dose-related) hres.cahres.ca |
| Headache | 16.6 hres.cahres.ca |
| Fatigue | 6.2 hres.cahres.ca |
| Dizziness | 4.4 hres.cahres.ca |
| Constipation | 3.5 hres.cahres.ca |
| Nausea | 3.5 hres.cahres.ca |
| Flushing | 2.4 hres.cahres.ca |
| Palpitation | 2.3 hres.cahres.ca |
Analysis of Adverse Event Rates in Clinical Trials
Nifedipine's adverse events are primarily extensions of its vasodilatory action and are reported in approximately 20% to 30% of patients. nih.gov The formulation of nifedipine significantly influences the incidence and tolerance of these events. Clinical research consistently shows that extended-release (ER) or gastrointestinal therapeutic system (GITS) formulations are better tolerated than immediate-release (IR) preparations. nih.govresearchgate.net
A meta-analysis of 98 randomized controlled trials (RCTs) involving 9,506 hypertensive patients found that withdrawal rates due to adverse drug reactions (ADRs) were significantly higher for those on nifedipine compared to other active drug controls. ahajournals.orgahajournals.orgyork.ac.uk The odds ratio (OR) for withdrawal due to ADRs was 1.74. ahajournals.orgahajournals.org This effect was more pronounced in patients on nifedipine monotherapy (OR 2.36) compared to those on combination therapy (OR 1.27). ahajournals.orgahajournals.org
In studies focused on stable angina, a meta-analysis of 60 RCTs revealed that IR nifedipine, when used as monotherapy, was associated with a significantly higher risk of increased angina episodes (OR 4.19) compared to other active drugs. ahajournals.org Conversely, sustained-release (SR) or ER formulations did not show a significant increase in major events or episodes of increased angina. ahajournals.org
The INSIGHT (International Nifedipine GITS Study: Intervention as a Goal in Hypertension Treatment) trial, which compared nifedipine GITS to a diuretic combination (co-amilozide), found no significant difference in the primary composite outcome of major cardiovascular events (6.3% in the nifedipine group vs. 5.8% in the diuretic group). tandfonline.comoup.com However, the trial noted differences in the adverse event profiles leading to withdrawal; peripheral edema was a more common reason for discontinuation in the nifedipine group. oup.com
| Adverse Event | Formulation | Reported Incidence/Comparison | Source |
|---|---|---|---|
| Any Adverse Effect | All Formulations | Occurs in 20-30% of patients | nih.gov |
| Withdrawal due to ADRs (vs. other active drugs) | All Formulations (Hypertension) | OR 1.74 | ahajournals.orgahajournals.org |
| Withdrawal due to ADRs (Monotherapy vs. other active drugs) | All Formulations (Hypertension) | OR 2.36 | ahajournals.orgahajournals.org |
| Increased Angina | Immediate-Release (Monotherapy) | OR 4.19 (vs. other active drugs) | ahajournals.org |
| Peripheral Edema | Nifedipine GITS | 22% (vs. 4% for COER-verapamil) | tandfonline.com |
| Headache | Extended-Release | 3.1% (in chronic stable angina patients) | hres.ca |
| Flushing | All Formulations | Up to 25% | drugs.com |
Risk Factors for Specific Adverse Events
Several factors can increase a patient's risk of developing adverse events while on nifedipine therapy. These include the drug's formulation, patient-specific conditions, and concomitant medication use.
Drug Formulation: The use of short-acting (immediate-release) nifedipine is a significant risk factor for adverse events, particularly reflex tachycardia, large fluctuations in blood pressure, and an increased risk of stroke, especially in elderly patients. nih.govneurology.org Long-acting formulations are generally associated with a better safety profile due to more gradual and sustained drug concentrations. researchgate.nettandfonline.com
Pre-existing Medical Conditions:
Hepatic Impairment: Patients with liver dysfunction may not metabolize nifedipine effectively, leading to a longer half-life and increased risk of toxicity. nih.gov
Severe Aortic Stenosis: In these patients, the vasodilation caused by nifedipine can lead to ventricular collapse. nih.gov
Unstable Angina: Nifedipine can worsen ischemia in this context due to a reflexive increase in myocardial oxygen demand. nih.gov
Severe Hypotension: Can exacerbate hypoperfusion to vital organs. nih.gov
Gingival Inflammation: The presence of plaque-induced gingival inflammation is a major cofactor in the development and severity of nifedipine-induced gingival overgrowth. nih.govunesp.brui.ac.id Poor oral hygiene significantly elevates this risk. nih.govmdpi.com
Concomitant Medication Use: Co-administration of nifedipine with drugs that are metabolized by the same enzyme system (CYP3A4) can alter its concentration and increase toxicity risk. drugbank.com For example, grapefruit juice inhibits CYP3A4 and can increase nifedipine levels. drugs.commayoclinic.org Conversely, drugs like rifampin, which induce CYP3A4, can decrease nifedipine's effectiveness. singlecare.commedscape.com Combining nifedipine with other antihypertensives or drugs that lower blood pressure requires caution to avoid excessive hypotension. medscape.com
Genetic Factors: Individual susceptibility, potentially linked to genetic factors, has been proposed as a risk factor for nifedipine-induced gingival overgrowth, though the specific mechanisms are still under investigation. nih.govmdpi.com
Strategies for Toxicity Mitigation
Several strategies are employed in clinical practice and have been researched to mitigate the toxic effects and adverse events associated with nifedipine.
Use of Extended-Release Formulations: The most fundamental mitigation strategy is the preferential use of long-acting (ER or GITS) nifedipine formulations over short-acting ones. nih.govmedcentral.com This minimizes the rapid changes in blood pressure and reflex sympathetic activation that are responsible for many adverse effects like headache, flushing, and tachycardia. tandfonline.comneurology.org
Combination Therapy: Research from meta-analyses suggests that using nifedipine as part of a combination therapy, particularly with a beta-blocker, can mitigate some adverse events. ahajournals.orgahajournals.org Beta-blockers can counteract the reflex tachycardia associated with nifedipine. nih.gov A meta-analysis showed that while nifedipine monotherapy did not reduce cardiovascular events compared to other agents, its use in combination therapy was associated with a reduction in such events. york.ac.ukacpjournals.org
Meticulous Oral Hygiene: For the prevention of drug-induced gingival overgrowth, maintaining excellent oral hygiene is crucial. nih.govunesp.br Regular dental prophylaxis (e.g., every three months) and effective plaque control can reduce the severity or even prevent the onset of this side effect. nih.gov
Management of Overdose: In cases of acute overdose, which can cause severe hypotension and shock, management strategies include the administration of activated charcoal (if within 1-2 hours of ingestion), intravenous fluid resuscitation, and the use of vasopressors like dopamine (B1211576) or norepinephrine. nih.govnih.gov Intravenous calcium salts (calcium gluconate or calcium chloride) are also used to counteract the calcium channel blockade. nih.govnih.gov High-dose insulin (B600854) euglycemia therapy (HIET) has emerged as an effective treatment for severe calcium channel blocker toxicity, working to improve cardiac function. nih.govficm.ac.uk Early consultation with a poison control center or toxicologist is recommended. nih.govresearchgate.net
Patient Monitoring and Education: Regular monitoring of blood pressure is essential. nih.gov Patients should be educated about potential side effects like dizziness and postural hypotension and advised to rise slowly from sitting or lying positions. mayoclinic.orgpatsnap.com They should also be warned against the abrupt discontinuation of the drug to prevent rebound hypertension or angina. nih.govhealthline.com
| Strategy | Rationale | Supporting Evidence/Source |
|---|---|---|
| Preferential Use of Extended-Release Formulations | Reduces rapid hemodynamic changes and reflex sympathetic activation. | nih.govresearchgate.nettandfonline.commedcentral.com |
| Combination Therapy (e.g., with Beta-Blockers) | Counteracts reflex tachycardia and may improve cardiovascular outcomes. | nih.govahajournals.orgahajournals.orgacpjournals.org |
| Meticulous Oral Hygiene | Prevents or reduces the severity of drug-induced gingival overgrowth. | nih.govunesp.br |
| High-Dose Insulin Euglycemia Therapy (HIET) | Effective in managing severe overdose by improving cardiac inotropy. | nih.govficm.ac.uk |
| Avoidance of Grapefruit Juice | Prevents inhibition of CYP3A4 metabolism, which can lead to toxic drug levels. | drugs.commayoclinic.org |
Vi. Drug Interactions and Co Administration Studies of M Nifedipine
Pharmacokinetic Drug Interactions
Pharmacokinetic interactions involving M-nifedipine primarily revolve around its metabolism by the cytochrome P450 (CYP) enzyme system and its interplay with drug transporters. These interactions can significantly impact the plasma concentrations and bioavailability of this compound and concomitant drugs.
Interactions Involving Cytochrome P450 Enzyme Systems (e.g., CYP3A4 Induction/Inhibition)
This compound is extensively metabolized in the liver, with cytochrome P450 3A4 (CYP3A4) being the primary enzyme responsible for its oxidation to inactive metabolites. nih.govresearchgate.net Consequently, drugs that induce or inhibit CYP3A4 can markedly alter the plasma levels of this compound.
CYP3A4 Inhibitors: Co-administration of this compound with potent CYP3A4 inhibitors can lead to increased plasma concentrations and an enhanced antihypertensive effect. Notable inhibitors include:
Azole Antifungals: Ketoconazole (B1673606), itraconazole, and fluconazole (B54011) can inhibit CYP3A4, potentially increasing this compound exposure. clevelandclinic.orgmedcentral.comrxlist.com Long-term treatment with oral ketoconazole has been shown to extensively inhibit hepatic CYP3A4 activity, which may dramatically increase the bioavailability of nifedipine (B1678770). mdpi.com
Macrolide Antibiotics: Erythromycin and clarithromycin (B1669154) are known CYP3A4 inhibitors that can increase this compound levels. clevelandclinic.orgrxlist.com An observational study showed an increased risk of acute kidney injury when nifedipine was used with clarithromycin in elderly patients. rxlist.com
HIV Protease Inhibitors: Drugs like ritonavir (B1064) can strongly inhibit CYP3A4, leading to elevated this compound concentrations. rxlist.com
Grapefruit Juice: Consumption of grapefruit juice is a well-documented inhibitor of intestinal CYP3A4, which can lead to a significant increase in this compound's bioavailability and plasma concentrations. mdpi.compfizer.comdrugs.comdrugs.com This interaction can persist for up to three days after consumption. clevelandclinic.org The co-administration of nifedipine with grapefruit juice resulted in approximately a twofold increase in nifedipine's area under the curve (AUC) and maximum concentration (Cmax). pfizer.com
Other Calcium Channel Blockers: Diltiazem (B1670644) and verapamil (B1683045), which are also CYP3A4 substrates and inhibitors, can increase this compound plasma concentrations. medcentral.comahajournals.orgdrugs.com Diltiazem has been shown to increase nifedipine AUC values by 2.2 to 3.1 times. medcentral.com
Other Drugs: Cimetidine, nefazodone, and quinupristin/dalfopristin are also recognized as CYP3A4 inhibitors that can interact with this compound. clevelandclinic.orgrxlist.com
CYP3A4 Inducers: Conversely, drugs that induce CYP3A4 can accelerate the metabolism of this compound, leading to decreased plasma concentrations and potentially reduced therapeutic efficacy. Potent inducers to be aware of include:
Anticonvulsants: Carbamazepine (B1668303), phenobarbital, and phenytoin (B1677684) can significantly reduce this compound levels. clevelandclinic.orgdrugs.com
Rifamycins: Rifampin, rifabutin, and rifapentine (B610483) are strong inducers of CYP3A4. clevelandclinic.org
St. John's Wort: This herbal supplement is a known inducer of CYP3A4 and should be avoided with this compound. clevelandclinic.orgdrugs.com
Nafcillin: This antibiotic has been shown to be a potent inducer of CYP enzymes, markedly increasing the clearance of nifedipine. nih.gov
A study investigating the effects of 13 different 1,4-dihydropyridine (B1200194) calcium antagonists on human CYP isoforms found that nifedipine competitively inhibited CYP1A2 activity. nih.govresearchgate.net
Table 1: Impact of CYP3A4 Modulators on this compound Pharmacokinetics
| Interacting Drug/Substance | Effect on CYP3A4 | Impact on this compound Plasma Concentration |
|---|---|---|
| Ketoconazole | Potent Inhibitor | Significant Increase medcentral.comrxlist.commdpi.com |
| Grapefruit Juice | Inhibitor | Significant Increase mdpi.compfizer.comdrugs.com |
| Diltiazem | Inhibitor | Increase medcentral.comahajournals.org |
| Rifampin | Potent Inducer | Significant Decrease clevelandclinic.org |
| Phenytoin | Inducer | Decrease clevelandclinic.orgdrugs.com |
| St. John's Wort | Inducer | Decrease clevelandclinic.orgdrugs.com |
Effects on Drug Transporters and Their Implications for Co-administered Medications
While the role of CYP enzymes is well-established, the influence of drug transporters like P-glycoprotein (P-gp) on this compound's pharmacokinetics is also an area of investigation. This compound has been identified as a P-gp substrate. nih.gov
The interaction with P-gp can have implications for co-administered drugs. For instance, telmisartan, a P-gp inhibitor, can hinder the elimination of P-gp substrates like rivaroxaban (B1684504) and apixaban (B1684502), thereby increasing their blood levels and the risk of bleeding. jst.go.jp
Impact on Plasma Concentrations and Bioavailability of Concomitant Drugs
This compound can also affect the pharmacokinetics of other drugs.
Digoxin: this compound can alter the renal clearance of digoxin, although the precise mechanism is not fully understood. nih.gov
Metformin: In patients with type II diabetes and hypertension, this compound has been shown to significantly increase the absorption of metformin. ijclinmedcasereports.com
Tacrolimus: A retrospective study suggests that this compound may increase the whole blood trough concentrations of the immunosuppressant tacrolimus, possibly by inhibiting its hepatic metabolism. drugs.com
Warfarin: Co-administration with apatinib, a tyrosine kinase inhibitor, has been shown to significantly increase the systemic exposure to both nifedipine and S-warfarin. nih.gov
Apixaban: this compound may increase the blood levels of the anticoagulant apixaban, potentially increasing the risk of bleeding. drugs.com
Dronedarone (B1670951): Co-administration of the antiarrhythmic drug dronedarone with nifedipine can lead to a 1.4- to 1.5-fold increase in the systemic exposure of nifedipine. drugs.com
Pharmacodynamic Drug Interactions
Pharmacodynamic interactions occur when this compound's physiological effects are altered by the concurrent use of other drugs, leading to synergistic or antagonistic outcomes.
Synergistic or Antagonistic Effects with Other Antihypertensive Agents
This compound is often used in combination with other antihypertensive agents to achieve better blood pressure control. nih.gov
Beta-blockers, ACE inhibitors, and Clonidine: this compound can be effectively combined with these classes of drugs for an additive antihypertensive effect. nih.gov
Diuretics: The combination of this compound with a thiazide diuretic is a topic of some debate. While some studies suggest an additive effect, others have found that chlorthalidone (B1668885) did not significantly increase the hypotensive effect of nifedipine in essential hypertensives. nih.gov
Other Calcium Channel Blockers: Combining this compound with non-dihydropyridine calcium channel blockers like diltiazem or verapamil can result in an additive antihypertensive response. ahajournals.org This may be partly due to a pharmacokinetic interaction where diltiazem and verapamil increase nifedipine plasma concentrations. ahajournals.org
Methylphenidate: CNS stimulants like methylphenidate may decrease the therapeutic effects of antihypertensive drugs, including this compound, by causing a mean increase in blood pressure and heart rate. drugs.com
Interactions with Antiarrhythmic, Anticoagulant, and Immunosuppressive Agents
Antiarrhythmic Agents: Co-administration with certain antiarrhythmic drugs requires caution. For example, dronedarone can increase nifedipine's systemic exposure. drugs.com
Anticoagulant Agents: this compound can interact with anticoagulants. It may increase the blood levels of apixaban, potentially heightening the risk of bleeding complications. drugs.com A study found that the concomitant use of antihypertensive drugs like nifedipine might reduce the bleeding risk associated with oral anticoagulants, possibly by controlling hypertension, a significant risk factor for major bleeding. jst.go.jp
Immunosuppressive Agents: this compound has been shown to have interactions with immunosuppressants. It can inhibit the metabolism of drugs like tacrolimus, leading to increased levels. drugs.compharmacytimes.com Studies have also demonstrated a synergistic immunosuppressive interaction between nifedipine and tacrolimus, as well as with sirolimus, in human whole blood lymphocytes. nih.gov
Table 2: Summary of this compound Pharmacodynamic Interactions
| Interacting Drug Class | Specific Agent(s) | Observed Effect |
|---|---|---|
| Other Antihypertensives | Beta-blockers, ACE inhibitors | Additive antihypertensive effect nih.gov |
| Diltiazem, Verapamil | Additive antihypertensive effect ahajournals.org | |
| Methylphenidate | Decreased antihypertensive effect drugs.com | |
| Antiarrhythmics | Dronedarone | Increased nifedipine exposure drugs.com |
| Anticoagulants | Apixaban | Increased apixaban levels and bleeding risk drugs.com |
| Immunosuppressants | Tacrolimus, Sirolimus | Increased immunosuppressant levels, synergistic immunosuppressive effect drugs.comnih.gov |
Interactions with Central Nervous System Depressants
The co-administration of Nifedipine with central nervous system (CNS) depressants warrants careful consideration due to the potential for synergistic effects, primarily related to hypotension. While direct studies on this compound's interactions are limited, the effects on the parent compound, Nifedipine, are informative. For instance, concomitant use of Nifedipine and fentanyl has been observed to result in significant hypotension. A washout period for Nifedipine is often recommended before surgery involving high doses of fentanyl.
Another area of interaction involves anticonvulsant drugs that are also CNS depressants. Phenytoin, for example, has been shown to decrease the bioavailability of Nifedipine, which would, in turn, reduce the formation and systemic exposure of this compound. This interaction is believed to be mediated by the induction of CYP3A4 metabolism by phenytoin.
| Interacting Drug Class | Example Drug | Potential Outcome on Nifedipine/M-Nifedipine |
| Opioid Anesthetics | Fentanyl | Potentiation of hypotensive effects. |
| Anticonvulsants | Phenytoin | Decreased Nifedipine bioavailability, leading to reduced this compound formation. |
Food-Drug and Herbal-Drug Interactions
Impact of Food Components (e.g., Grapefruit Juice) on this compound Exposure
Grapefruit juice is a well-documented inhibitor of intestinal CYP3A4, the primary enzyme responsible for the first-pass metabolism of Nifedipine. The consumption of grapefruit juice can lead to a significant increase in the bioavailability of Nifedipine. This, in turn, results in higher plasma concentrations of the parent drug and a subsequent increase in the formation of this compound.
Research has demonstrated that the co-administration of Nifedipine with grapefruit juice can elevate the peak plasma concentration (Cmax) and the area under the curve (AUC) of Nifedipine. One study observed that grapefruit juice increased the mean Cmax and AUC of Nifedipine by approximately 2-fold. Consequently, the systemic exposure to this compound would also be expected to increase, although the ratio of metabolite to parent drug may be altered due to the inhibition of metabolism.
| Food Component | Mechanism of Interaction | Impact on Nifedipine Pharmacokinetics | Consequent Effect on this compound |
| Grapefruit Juice | Inhibition of intestinal CYP3A4 | Increased bioavailability, Cmax, and AUC of Nifedipine. | Increased systemic exposure. |
Interactions with Herbal Supplements (e.g., St. John's Wort, Ginkgo Biloba, Ginseng)
Herbal supplements can also significantly modulate the activity of drug-metabolizing enzymes, leading to interactions with drugs like Nifedipine.
Ginkgo Biloba has been investigated for its potential to interact with Nifedipine, with some studies suggesting a possible influence on Nifedipine's pharmacokinetics. However, the evidence is not as robust as for other supplements. Some data indicates that Ginkgo Biloba might have a modest inducing effect on CYP3A4, which could potentially lead to lower Nifedipine levels and thus altered this compound exposure. More research is needed to confirm the clinical significance of this interaction.
Ginseng has also been studied for its interaction potential with Nifedipine. Some research suggests that certain ginsenosides (B1230088) may have a mild inhibitory effect on CYP3A4, which could theoretically increase Nifedipine levels. However, clinical studies have often yielded conflicting results, and a clinically significant interaction with Nifedipine has not been firmly established.
| Herbal Supplement | Mechanism of Interaction | Impact on Nifedipine Pharmacokinetics | Consequent Effect on this compound |
| St. John's Wort | Induction of CYP3A4 | Decreased bioavailability and increased clearance of Nifedipine. | Reduced systemic exposure to Nifedipine and this compound. |
| Ginkgo Biloba | Potential modest induction of CYP3A4 | Possible decrease in Nifedipine plasma concentrations. | Potentially altered exposure, requires more research. |
| Ginseng | Potential mild inhibition of CYP3A4 | Conflicting evidence, clinical significance not established. | Unclear, likely not clinically significant based on current data. |
Vii. Pre Clinical and Clinical Research of M Nifedipine
In Vitro Efficacy and Selectivity Studies
In vitro research has been instrumental in defining the core pharmacological properties of M-Nifedipine, with a particular focus on its potency and selectivity as a calcium channel antagonist.
The primary therapeutic action of this compound, vasodilation, stems from its ability to inhibit L-type calcium channels in vascular smooth muscle. The potency of this effect has been determined in various isolated tissue models. For instance, studies on isolated rat vas deferens have been used to quantify the calcium channel blocking activity of nifedipine (B1678770). auajournals.org In such experiments, tissues are typically depolarized in a high-potassium, calcium-free solution, and then calcium is cumulatively added to induce contractions. The inhibitory effect of nifedipine on these calcium-induced contractions allows for the determination of its pA2 value, a measure of antagonist potency. auajournals.org The pA2 for nifedipine in rat vas deferens was estimated to be 7. auajournals.org It has been noted that calcium entry blockers are significantly less potent in the vas deferens compared to vascular smooth muscle. auajournals.org
In studies on rabbit arteriolar smooth muscle cells, nifedipine has been shown to block Ca2+ store refilling. nih.gov This effect was concentration-dependent and occurred through a pathway not involving L-type Ca2+ channels. nih.gov Furthermore, research on cultured endothelial cells has demonstrated that nifedipine can protect against free radical injury, with its efficacy linked to its antiperoxidative activities. ahajournals.org
Table 1: In Vitro Potency of Nifedipine
| Tissue/Cell Type | Parameter Measured | Finding | Citation |
|---|---|---|---|
| Rat Vas Deferens | Calcium Channel Blocking Activity (pA2) | 7 | auajournals.org |
| Rabbit Arteriolar Smooth Muscle | Inhibition of Ca2+ Store Refilling (EC50) | 64 nM | nih.gov |
| Cultured Endothelial Cells | Protection against Free Radical Injury | Showed protective effects | ahajournals.org |
The pharmacological profile of this compound has been compared with other dihydropyridines to ascertain its relative efficacy and selectivity. These studies are vital for distinguishing the nuanced, yet clinically significant, differences among drugs within the same therapeutic class. For example, a multicenter, double-blind study compared the effects of lercanidipine (B1674757), felodipine, and nifedipine GITS (Gastrointestinal Therapeutic System) on blood pressure in patients with mild to moderate hypertension. nih.gov The results showed no significant differences in antihypertensive efficacy among the three drugs. nih.gov Another study highlighted that neutral dihydropyridines like nifedipine were more potent inhibitors of the α1C-b subunit (vascular isoform) of the L-type Ca2+ channel compared to the α1C-a subunit (cardiac isoform). researchgate.net
A meta-analysis comparing lercanidipine with "first-generation dihydropyridine (B1217469) CCBs," including nifedipine GITS, found no significant difference in antihypertensive efficacy. wjgnet.com However, it did report a significant advantage for lercanidipine regarding the incidence of peripheral edema. wjgnet.com
Table 2: Comparative Efficacy of Dihydropyridines
| Study Design | Comparators | Key Finding | Citation |
|---|---|---|---|
| Multicenter, double-blind | Lercanidipine, Felodipine, Nifedipine GITS | No significant difference in blood pressure reduction | nih.gov |
| In vitro (CHO cells) | Nifedipine, Nisoldipine, (+)-PN200-110 | Higher potency for vascular (α1C-b) vs. cardiac (α1C-a) Ca2+ channel isoform | researchgate.net |
| Meta-analysis | Lercanidipine vs. first-generation DHPs (incl. Nifedipine GITS) | Similar antihypertensive efficacy | wjgnet.com |
The oral bioavailability of this compound is heavily reliant on its dissolution from the dosage form. nih.gov As a poorly soluble drug, extensive research has been conducted to understand and optimize the dissolution characteristics of its formulations. nih.govsrce.hr
The dissolution rate of this compound is markedly affected by the physicochemical conditions of the dissolution medium. While nifedipine exhibits pH-independent solubility, the formulation itself can be pH-dependent. nih.govnih.gov For instance, one study found that a specific slow-release formulation of nifedipine (Slofedipine® XL) had a pH-dependent dissolution profile, whereas another (Adalat® OROS) was unaffected by pH. nih.gov The composition of the dissolution medium, particularly the inclusion of surfactants like sodium lauryl sulfate (B86663) (SLS), is often necessary to achieve adequate dissolution for testing purposes. srce.hruspnf.com Agitation rate also plays a critical role; increasing the stirring speed in a USP Apparatus 2 from 50 to 100 rpm accelerated the dissolution rates for some extended-release formulations. dissolutiontech.com
To better forecast the in vivo behavior of this compound formulations, biorelevant dissolution media are utilized. nih.govresearchgate.net These media simulate the composition of fluids in the human stomach and intestine in both fasted (FaSSGF, FaSSIF) and fed (FeSSGF, FeSSIF) states. nih.govsrce.hr Such testing has been crucial in understanding food effects on drug release. nih.gov For example, biorelevant dissolution studies using a USP Apparatus III were able to successfully describe the dosage form-dependent food effect for two different extended-release nifedipine formulations. nih.gov These approaches have proven valuable in developing formulations with enhanced bioavailability. nih.gov Studies have also shown that larger volumes of simulated gastric fluid can lead to greater dissolution of nifedipine from immediate-release capsules. researchgate.net
Dissolution Profile Characterization of this compound Formulations
In Vivo Animal Model Research
Animal models have been essential for assessing the pharmacokinetic and pharmacodynamic properties of this compound in a living system before progressing to human trials. This research provides critical data on the drug's absorption, distribution, metabolism, and excretion (ADME), as well as its therapeutic effects.
Commonly used models include rodents (rats and mice) and canines. In a doxorubicin-induced kidney injury rat model, nifedipine was found to induce TNF-α, CD36, SREBP-1/2, and acetyl-CoA carboxylase expression, as well as renal fibrosis. mdpi.com In a study using Swiss albino mice, medium and high doses of nifedipine demonstrated anxiolytic activity in both elevated plus maze and light-dark box models. innovareacademics.in Another study in C57BL/6 mice infected with Salmonella found that nifedipine treatment reduced bacterial counts in the liver and spleen and prolonged survival, suggesting an enhanced host resistance to intracellular pathogens. nih.gov Research in SMA (SMNΔ7) mice showed that nifedipine could alleviate some motor neuron development defects and improve neuromuscular transmission. mdpi.com
Table 3: In Vivo Animal Model Research Findings for Nifedipine
| Animal Model | Key Research Area | Key Finding | Citation |
|---|---|---|---|
| Doxorubicin-induced kidney injury rats | Renal lipotoxicity and fibrosis | Nifedipine induced markers of lipogenesis and aggravated renal fibrosis. | mdpi.com |
| Swiss albino mice | Anxiolytic effects | Medium and high doses of nifedipine showed anti-anxiety effects. | innovareacademics.in |
| C57BL/6 mice with Salmonella infection | Host resistance to pathogens | Nifedipine enhanced host resistance and reduced bacterial load. | nih.gov |
| SMA (SMNΔ7) mice | Neuromuscular defects | Nifedipine improved some cellular differentiation and neurotransmission defects. | mdpi.com |
Pharmacological Activity Assessment in Normotensive and Hypertensive Animal Models
Nifedipine has been extensively studied in animal models of both normal and high blood pressure. In spontaneously hypertensive rats (SHR), a common model for human primary hypertension, Nifedipine has demonstrated significant antihypertensive effects. mdpi.com Studies have shown that its mechanism extends beyond peripheral vasodilation; central administration of Nifedipine via intracerebroventricular (ICV) infusion in conscious SHR leads to dose-dependent decreases in renal sympathetic nerve activity, blood pressure, and heart rate. ahajournals.org This suggests that Nifedipine's hypotensive action may be mediated, in part, through central mechanisms that inhibit sympathetic outflow. ahajournals.org Further research comparing SHRs to normotensive Wistar rats revealed that the bioavailability of Nifedipine was lower in the hypertensive model, a difference potentially linked to variations in gut microbiota. mdpi.com
Effects on Organ Systems (e.g., Cardiovascular, Renal, Neurological)
The impact of Nifedipine has been evaluated across multiple organ systems in animal models.
Cardiovascular System: In canine models of dynamic coronary stenosis, where active vasomotion is preserved, intracoronary Nifedipine increased coronary blood flow and reduced stenosis resistance, thereby alleviating myocardial ischemia. nih.gov However, it was not effective in models of fixed coronary stenosis. nih.gov In a rat model of severe aortic regurgitation, a condition of chronic volume overload, Nifedipine treatment did not slow the development of left ventricular remodeling or preserve function, in contrast to vasodilators targeting the renin-angiotensin system. ahajournals.org In morphine-dependent rats with cardiac injury, Nifedipine administration was associated with a significant decrease in plasma levels of cardiac troponin I, a marker of heart muscle damage. nih.gov
Renal System: The effects of Nifedipine on the renal system appear complex. In a rat model where nephrocalcinosis (calcium deposition in the kidneys) was induced by diet, Nifedipine administration significantly reduced the severity of the condition. nih.gov It was observed to increase the urinary excretion of calcium and sodium while decreasing phosphate (B84403) and potassium levels. nih.gov The mechanism is thought to involve reduced calcium reabsorption in the tubules and lower calcium influx into tubular cells. nih.gov In anesthetized rats, Nifedipine was shown to attenuate the diuretic and natriuretic effects induced by Neuropeptide Y (NPY). mdpi.com Conversely, in a doxorubicin-induced kidney injury rat model, Nifedipine was found to potentially induce lipogenesis and aggravate renal fibrosis through specific signaling pathways. mdpi.com
Neurological System: Nifedipine has shown various effects on the nervous system in animal studies. It was found to suppress self-injurious behaviors in four distinct animal models, including mice and rats, without causing general sedation. nih.govresearchgate.net In a rabbit model of facial nerve injury, local application of Nifedipine was observed to improve nerve regeneration, as evidenced by histological and electrophysiological assessments. advancedotology.org Studies in a mouse model of spinal muscular atrophy (SMA) indicated that Nifedipine could ameliorate certain cellular defects in motor neurons and enhance neuromuscular transmission. mdpi.com Research on its behavioral effects in mice has yielded varied results, with some studies reporting a dose-dependent anxiolytic (anti-anxiety) effect, while others suggest potential anxiogenic (anxiety-producing) effects with chronic use. innovareacademics.inresearchgate.net
| Organ System | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Cardiovascular | Canine (Dynamic Coronary Stenosis) | Increased coronary blood flow and reduced stenosis resistance. | nih.gov |
| Cardiovascular | Rat (Aortic Regurgitation) | Ineffective in slowing LV remodeling or preserving function. | ahajournals.org |
| Renal | Rat (Diet-Induced Nephrocalcinosis) | Significantly reduced nephrocalcinosis; increased urinary calcium excretion. | nih.gov |
| Renal | Rat (Doxorubicin-Induced Kidney Injury) | May induce lipogenesis and aggravate renal fibrosis. | mdpi.com |
| Neurological | Mouse/Rat (Self-Injurious Behavior) | Suppressed self-injurious behaviors across 4 different models. | nih.gov |
| Neurological | Rabbit (Facial Nerve Injury) | Improved facial nerve regeneration. | advancedotology.org |
| Neurological | Mouse (Spinal Muscular Atrophy) | Ameliorated cellular defects in motor neurons. | mdpi.com |
Development and Evaluation of Novel Drug Delivery Systems in Animal Models
To overcome limitations of conventional oral formulations, such as high first-pass metabolism and a short elimination half-life, novel drug delivery systems for Nifedipine have been developed and tested in animal models. tandfonline.com One approach involves a self-nanoemulsifying drug delivery system (SNEDDS). A pharmacokinetic study of a selected SNEDDS formulation in male Wistar rats demonstrated an improved maximum concentration (Cmax) and area under the curve (AUC), suggesting that such systems could be promising for enhancing the oral bioavailability of Nifedipine. nih.gov
Another area of research is transdermal delivery. Vesicular systems, including proniosomes, have been evaluated as a method to deliver Nifedipine through the skin. tandfonline.comdovepress.com Ex vivo percutaneous permeation studies using rat skin have shown that niosome-based formulations can act as permeation enhancers, suggesting the potential for developing an effective transdermal patch. dovepress.com
Clinical Trials and Human Research
Following pre-clinical evaluation, Nifedipine has been the subject of numerous clinical trials in humans to determine its pharmacokinetic profile, efficacy, and utility in specific patient populations.
Clinical Pharmacokinetic Studies in Healthy Subjects and Patient Populations
The pharmacokinetics of Nifedipine have been characterized in various human populations. In healthy adult volunteers, orally administered Nifedipine is rapidly absorbed and eliminated, with a reported elimination half-life of approximately 1.52 to 5.7 hours. ijclinmedcasereports.combioline.org.br It undergoes significant first-pass metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. ijclinmedcasereports.com
Pharmacokinetic parameters can vary among different populations. A study in healthy Pakistani volunteers receiving a 20 mg oral dose reported a mean time to maximum plasma concentration (Tmax) of 1.58 hours and a mean absorption half-life of 0.43 hours. bioline.org.br Another study in 59 young male volunteers using a 10 mg dose found a wide range in the area under the plasma concentration-time curve (AUC), indicating significant inter-individual variability. nih.gov In geriatric patients, a prolonged elimination half-life and an increase in peak plasma concentration and AUC have been observed. medcentral.com
| Parameter | Value | Population | Reference |
|---|---|---|---|
| Time to Peak (Tmax) | 1.58 hours | Healthy Pakistani Males (20 mg dose) | bioline.org.br |
| Peak Concentration (Cmax) | 140 - 300 ng/mL | Healthy Pakistani Males (20 mg dose) | bioline.org.br |
| Terminal Half-Life (t½) | 5.7 hours | Healthy Pakistani Males (20 mg dose) | bioline.org.br |
| Area Under Curve (AUC₀₋∞) | 1879.86 ng.h.mL⁻¹ | Healthy Pakistani Males (20 mg dose) | bioline.org.br |
| Elimination Half-Life (t½) | 1.52 hours | Healthy Volunteers (General) | ijclinmedcasereports.com |
Efficacy Trials in Cardiovascular Diseases (e.g., Hypertension, Angina Pectoris)
Nifedipine has been proven effective for the management of hypertension and angina pectoris in numerous clinical trials.
Hypertension: In patients whose hypertension was not controlled by other medications, the addition of Nifedipine in a placebo-controlled, double-blind trial resulted in a significant, dose-dependent reduction in blood pressure. ahajournals.org Comparative trials have demonstrated that long-acting Nifedipine formulations (GITS) have efficacy similar to other antihypertensives like hydrochlorothiazide (B1673439) (HCTZ) and enalapril, and are more efficacious in reducing systolic and diastolic blood pressure than sustained-release propranolol (B1214883). dovepress.com
Angina Pectoris: For patients with stable exercise-induced angina, Nifedipine has been shown to significantly increase exercise tolerance compared to placebo in randomized, double-blind trials. nih.gov It has also proven effective in treating rest angina in patients with obstructive coronary artery disease who were refractory to standard treatments like propranolol and nitrates. acpjournals.org In a prospective, double-blind, randomized trial on patients with unstable angina, the addition of Nifedipine to conventional therapy was shown to be safe and effective, reducing the rate of treatment failure (defined as sudden death, myocardial infarction, or bypass surgery). nih.gov However, other analyses have suggested that short-acting Nifedipine capsules may not provide a clinical benefit for patients with acute myocardial infarction or unstable angina, underscoring the importance of the specific clinical context and drug formulation. oup.com
Investigations in Special Populations (e.g., Pregnant Women with Preeclampsia)
Nifedipine has been extensively investigated for the management of severe hypertension in pregnancy, particularly in cases of preeclampsia.
In a randomized clinical trial comparing Nifedipine with hydralazine (B1673433) for severe preeclampsia, Nifedipine achieved effective blood pressure control in 95.8% of subjects, compared to 68% for hydralazine. nih.gov Another randomized trial found that the use of intrapartum extended-release Nifedipine could help prevent severe hypertension and reduce the need for acute intravenous hypertensive therapy in pregnant individuals with preeclampsia with severe features. hcplive.comclinicaltrials.gov
Studies have also compared different formulations. A study evaluating slower-acting Nifedipine tablets versus rapid-acting capsules for acute severe hypertension in pregnancy found that both were effective, though the tablets had a slower onset of action. nih.gov Furthermore, Nifedipine is considered a first-line anti-hypertensive drug for preeclampsia patients due to its efficacy and safety profile compared to some other agents. frontiersin.org Randomized controlled trials have also compared oral Nifedipine to intravenous labetalol (B1674207) for hypertensive emergencies in pregnancy, providing clinicians with data on multiple therapeutic options. ijrcog.org
| Comparison / Study Focus | Key Efficacy Finding | Reference |
|---|---|---|
| Nifedipine vs. Hydralazine | Nifedipine achieved effective BP control in 95.8% of patients vs. 68% for hydralazine. | nih.gov |
| Intrapartum Extended-Release Nifedipine vs. Placebo | Reduced the need for acute IV hypertensive therapy. | hcplive.com |
| Nifedipine Tablets vs. Capsules | Both formulations were effective, though tablets had a slower onset. | nih.gov |
| Oral Nifedipine vs. IV Labetalol | Both are effective options for hypertensive emergencies in pregnancy. | ijrcog.org |
Exploration of Off-Label and Emerging Clinical Applications
Beyond its approved indications for hypertension and angina, this compound has been investigated for a variety of off-label uses. nih.govnih.gov These applications leverage its mechanism as a calcium channel blocker to affect smooth muscle relaxation and vasodilation in conditions unrelated to its primary therapeutic areas. rehabmypatient.commedlineplus.gov Research into these emerging uses aims to provide new therapeutic options for several conditions. nih.gov
Notable off-label applications of this compound include:
Raynaud's Phenomenon : this compound is used to treat this condition, which involves painful and cold sensations in the fingers and toes due to vascular narrowing. healthify.nz A 2005 meta-analysis showed modest benefits, including a 33% reduction in the severity of attacks. wikipedia.org
Preterm Labor (Tocolysis) : The compound is used to relax uterine muscles to delay premature birth. rehabmypatient.comnsw.gov.au A Cochrane review concluded that this compound offers benefits over placebo for prolonging pregnancy and may have advantages over beta-agonists and magnesium sulfate. wikipedia.org Its use can provide additional time for administering steroids to improve the baby's lung function. wikipedia.org
Pulmonary Arterial Hypertension (PAH) : It is used in the treatment of high blood pressure in the lung's arteries. nih.govgoodrx.com
High-Altitude Pulmonary Edema : this compound is also utilized in high-altitude medicine to manage this condition. nih.govwikipedia.org
Anal Fissures : Studies have shown that topical this compound can be as effective as topical nitrates for treating anal fissures. wikipedia.org
Other Uses : Further investigations have explored its use for esophageal spasms, achalasia, and relieving renal colic associated with kidney stones (distal ureteric calculi). nih.govwikipedia.org
Table 1: Summary of Off-Label and Emerging Applications for this compound
| Application | Summary of Research Findings | Reference Index |
|---|---|---|
| Raynaud's Phenomenon | Demonstrated modest benefits with a 33% decrease in attack severity. | nih.govmedlineplus.govwikipedia.org |
| Preterm Labor (Tocolysis) | Effective in prolonging pregnancy compared to placebo and may offer benefits over other tocolytics like beta-agonists. | medlineplus.govwikipedia.orgnsw.gov.au |
| Pulmonary Arterial Hypertension (PAH) | Used as a treatment for a small subset of patients with PAH. | nih.govwikipedia.orggoodrx.com |
| High-Altitude Pulmonary Edema | Utilized in high-altitude medicine for treatment. | nih.govwikipedia.org |
| Anal Fissures | Topical application shown to be as effective as topical nitrates. | wikipedia.org |
| Distal Ureteric Calculi | Indicated to help relieve renal colic from kidney stones. | nih.govwikipedia.org |
| Achalasia & Esophageal Spasms | Investigated for its muscle-relaxing properties in the esophagus. | nih.govwikipedia.org |
Post-Marketing Surveillance and Real-World Evidence Studies
Post-marketing surveillance and the collection of real-world evidence (RWE) are critical for understanding a drug's performance in a broad patient population under normal clinical conditions. fda.govrevistafarmaciahospitalaria.es For this compound, several large-scale surveillance studies have been conducted, particularly focusing on its use in hypertension.
A major post-marketing surveillance study in China assessed the efficacy and safety of this compound GITS (gastro-intestinal therapeutic system) in 3,003 hypertensive patients. tandfonline.com The study, conducted under daily practice conditions, found a mean blood pressure reduction of 27.6/13.6 mmHg over an average treatment duration of 13.3 weeks. tandfonline.com Similarly, a surveillance study in Taiwan involving 2,044 hypertensive patients using this compound OROS (osmotic-release oral system) reported a mean blood pressure reduction of 20.6/10.3 mmHg. tandfonline.com In both studies, physicians rated the efficacy and tolerability as "very good" or "good" for a vast majority of patients. tandfonline.comtandfonline.com
An open, non-randomized post-marketing surveillance study known as EXACT was also conducted in Canada with 1,700 patients with mild to moderate hypertension. hres.ca
Real-world evidence also encompasses monitoring product quality. A surveillance project by the Tanzania Food and Drugs Authority highlighted potential quality issues. researchgate.netmedwinpublishers.com While most antihypertensive medicines met quality standards, 45.4% (5 out of 11) of the tested this compound samples failed the assay test, revealing lower than required amounts of the active pharmaceutical ingredient. researchgate.netmedwinpublishers.com This finding underscores the importance of continuous market surveillance to ensure product quality. researchgate.net
Table 2: Findings from this compound Post-Marketing Surveillance Studies
| Study Detail | China PMS Study (N=3003) | Taiwan PMS Study (N=2044) | Tanzania Quality Surveillance |
|---|---|---|---|
| Formulation | Nifedipine GITS | Nifedipine OROS | Nifedipine Tablets |
| Mean Blood Pressure Reduction | 27.6/13.6 mmHg | 20.6/10.3 mmHg | Not Applicable |
| Physician Assessment ("Good/Very Good" Efficacy) | 88.7% | 82.3% | Not Applicable |
| Physician Assessment ("Good/Very Good" Tolerability) | 92.8% | 87.5% | Not Applicable |
| Key Quality Finding | Not Assessed | Not Assessed | 45.4% of tested samples failed assay due to low active ingredient content. |
| Reference Index | tandfonline.com | tandfonline.com | researchgate.netmedwinpublishers.com |
In Vitro-In Vivo Correlation (IVIVC) Development for this compound Formulations
The development of an In Vitro-In Vivo Correlation (IVIVC) is a key goal in modern pharmaceutics, as it establishes a predictive mathematical relationship between a drug's in vitro dissolution properties and its in vivo bioavailability. ijpsonline.com For a compound like this compound, which is formulated in various modified-release systems, a robust IVIVC can serve as a surrogate for bioequivalence studies, accelerating formulation development and ensuring product quality. ijpsonline.comyydbzz.com
Significant research has been dedicated to establishing IVIVC for different this compound formulations. One study successfully developed and validated a Level A IVIVC model for extended-release tablets. yydbzz.com The resulting correlation was highly predictive of the in vivo absorption characteristics based on the in vitro release rate. yydbzz.com
Table 3: IVIVC Model for this compound Extended-Release Tablets
| Parameter | Value/Equation |
|---|---|
| Correlation Model | Fa = 0.8314 Fd + 0.0052 |
| Correlation Coefficient (r) | 0.9808 |
| External Prediction Error (AUC) | 3.2% |
| External Prediction Error (Cmax) | 3.5% |
| Reference Index | yydbzz.com |
Fa = Fraction of drug absorbed in vivo; Fd = Fraction of drug dissolved in vitro.
The complexity of IVIVC development is highlighted in studies of immediate-release this compound capsules. Research showed that the correlation between in vitro dissolution and in vivo performance was heavily dependent on the dissolution media and apparatus used, especially when mimicking co-administration with beverages like orange juice or alcohol. nih.govresearchgate.net For instance, a correlation could be established with a USP3 or USP4 apparatus when simulating intake with water, while a USP2, USP3, or USP4 was needed for orange juice, and a USP1, USP2, or USP3 for an alcoholic beverage. nih.govresearchgate.net This demonstrates that physiologically relevant and carefully selected in vitro test conditions are critical for predicting in vivo behavior. nih.govnih.gov
Furthermore, successful IVIVC has been achieved for novel formulations, such as a gel-based buccoadhesive bilayer system, which showed an excellent correlation coefficient of 0.9966 between in vitro and in vivo drug release profiles. mdpi.com
Viii. Advanced Topics in M Nifedipine Research
Pharmaceutical Formulation Science and Drug Delivery Systems
The therapeutic application of M-Nifedipine is intrinsically linked to its formulation, which governs its release profile, bioavailability, and ultimately its efficacy. Due to the compound's poor aqueous solubility, significant research has been dedicated to developing advanced drug delivery systems. nih.govrjptonline.orgmdpi.com
The development of modified-release (MR) formulations for this compound was driven by the need to overcome the challenges associated with its immediate-release preparations, which can cause rapid vasodilation. nih.gov These advanced formulations are designed to prolong the drug's therapeutic activity. nih.govitmedicalteam.pl
Extended-release and sustained-release matrix tablets often utilize hydrophilic polymers. itmedicalteam.pl The release mechanism involves the drug being dispersed within a polymer matrix. As fluid enters this matrix, the drug dissolves and slowly diffuses out. palliativedrugs.org The concentration and type of polymer, such as different grades of hydroxypropyl methylcellulose (B11928114) (HPMC), can be adjusted to control the drug release rate over a desired period, for instance, up to 24 hours. itmedicalteam.pl
One of the most sophisticated MR technologies is the Gastrointestinal Therapeutic System (GITS). ecrjournal.com The Nifedipine (B1678770) GITS formulation is designed for once-daily administration. It consists of a core containing this compound and an osmotic polymer, all encased in a semi-permeable membrane with a precision laser-drilled orifice. ecrjournal.com After ingestion, gastrointestinal fluid is drawn into the tablet, causing the polymer to expand and release the drug at a constant rate over approximately 18-22 hours. ecrjournal.com This system provides a consistent plasma concentration, with drug release being independent of gastrointestinal pH and agitation. ecrjournal.com
Due to the diverse technologies used, different MR formulations of this compound are not always bioequivalent, meaning they may not be interchangeable. palliativedrugs.org
Table 1: Comparison of this compound Modified-Release Formulation Technologies
| Formulation Type | Mechanism of Action | Key Features | Example Technology |
|---|---|---|---|
| Matrix System | Drug is dispersed within a soluble or insoluble porous polymer matrix. Release is controlled by diffusion and/or erosion of the matrix. itmedicalteam.plpalliativedrugs.org | Release rate can be modulated by polymer type and concentration. itmedicalteam.pl | HPMC-based tablets |
| Osmotic Pump | Utilizes an osmotic agent to draw water into the system, which then pushes the drug out through a small, precisely drilled hole at a controlled rate. palliativedrugs.orgecrjournal.com | Provides zero-order, pH-independent drug release. ecrjournal.com | Gastrointestinal Therapeutic System (GITS) |
Nanotechnology offers promising strategies to overcome the solubility and stability challenges of this compound. nih.goveurekaselect.com Various nanocarriers, including polymeric nanoparticles, lipid nanoparticles, crystalline nanoparticles, and nano-emulsions, have been investigated to improve its physicochemical and pharmacological properties. nih.gov
Solid lipid nanoparticles (SLNs) have been developed to enhance the solubility and oral absorption of this compound. jst.go.jp In one study, this compound SLNs prepared by high-pressure homogenization using phospholipids (B1166683) resulted in nanoparticles with a mean diameter of 68.5 nm and an encapsulation efficiency of 97.5%. jst.go.jp Lyophilization of these SLNs with trehalose (B1683222) as a cryoprotectant significantly improved the redispersion and dissolution of this compound. jst.go.jp
Nanosuspensions, which are dispersions of pure, poorly water-soluble drug particles, have also been successfully formulated. ajpsonline.com A stable this compound nanosuspension was produced using a solid lipid nanoparticle method with stabilizers like PVA and Tween 80, achieving a particle size of approximately 225 nm. ajpsonline.com These nanosuspensions demonstrated a significantly greater rate of drug release compared to the pure drug and enhanced bioavailability in rabbits by two-fold. ajpsonline.com
Polymeric microcapsules using biodegradable polymers like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL) have also been explored. gjesm.net These systems encapsulate this compound and can modulate its release, with one study finding a release of 39.07% and an encapsulation efficiency of 78.82% for an optimized PLA:PCL composition. gjesm.net
Table 2: Characteristics of Nanotechnology-Based this compound Formulations
| Nanocarrier System | Key Findings | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Improved stability and redispersion after lyophilization with trehalose. jst.go.jp | 68.5 | 97.5 | jst.go.jp |
| Nanosuspension | Enhanced dissolution rate and 2-fold increase in bioavailability in rabbits. ajpsonline.com | 225.56 | N/A | ajpsonline.com |
| Polymeric Microcapsules (PLA:PCL) | Release and encapsulation efficiency dependent on polymer blend composition. gjesm.net | ~500 | 78.82 | gjesm.net |
A primary goal in formulating this compound is to enhance its oral bioavailability, which is limited by its poor aqueous solubility (a characteristic of BCS Class II drugs). rjptonline.orgmdpi.com Several techniques have been employed to improve its dissolution rate.
Solid dispersion is a common technique where the drug is dispersed in a hydrophilic carrier matrix. rjptonline.orgwisdomlib.org Studies have shown that preparing solid dispersions of this compound with carriers like Polyethylene glycol (PEG) 6000 or Poloxamer 188 using a fusion method can dramatically enhance its solubility. rjptonline.orgwisdomlib.org This enhancement is attributed to the reduction of drug crystallinity, effectively creating an amorphous form of this compound within the hydrophilic matrix. rjptonline.org For example, a solid dispersion with PEG 6000 led to a release of approximately 90.9% of the drug in one hour, compared to just 44.1% for the pure drug. wisdomlib.org
Another approach involves preparing fine granules by coating lactose (B1674315) with a dispersion of this compound and a water-soluble polymer like hydroxypropylmethylcellulose (B13716658) (HPMC) or polyvinylpyrrolidone (B124986) (PVP). jst.go.jp These formulations showed good dissolution properties and bioavailability. X-ray diffraction studies confirmed that this compound was present in an amorphous state, which is known to have higher solubility than the crystalline form. jst.go.jp
Formulating this compound with high surface area nanocellulose has also been shown to enhance its apparent solubility and dissolution rate. mdpi.com When mixed with nanocellulose and heated, this compound becomes amorphous, leading to improved release in biorelevant media. mdpi.com
Table 3: Solubility Enhancement of this compound in Different Formulations
| Formulation Technique | Carrier/Excipient | Solubility/Dissolution Improvement | Reference |
|---|---|---|---|
| Solid Dispersion | Poloxamer 188 | Solubility increased from 48.61 mg/L (pure drug) to 199.36 mg/L. rjptonline.org | rjptonline.org |
| Solid Dispersion | PEG 6000 | ~90.9% drug release in 1 hour vs. 44.1% for pure drug. wisdomlib.org | wisdomlib.org |
| Fine Granules | HPMC / PVP | Good dissolution and bioavailability, drug in stable amorphous form. jst.go.jp | jst.go.jp |
| Dry Powder Mixture | Nanocellulose | Enhanced apparent solubility and faster dissolution rate due to amorphization. mdpi.com | mdpi.com |
Environmental Fate and Ecotoxicology of this compound
The widespread use of pharmaceuticals like this compound has led to concerns about their release into the environment and potential ecological impact. astrazeneca.com Research into its environmental fate focuses on its persistence, degradation pathways, and potential for bioaccumulation.
This compound is not considered to be readily biodegradable. astrazeneca.com Standard tests for aerobic biodegradation have shown minimal degradation, with one study reporting only 3% biodegradation over a 28-day period. astrazeneca.com
Despite its low biodegradability, studies suggest that this compound will likely undergo significant degradation in aquatic environments through other mechanisms. astrazeneca.com In a study of microbial degradation in coastal water samples kept in the dark, the half-life of this compound was found to be between 5.7 and 6.3 days in three of the four samples tested. astrazeneca.com Based on its low octanol-water partition coefficient (LogP = 2.20), this compound has a low potential to bioaccumulate in aquatic organisms. astrazeneca.comfass.sefass.se
Photodegradation is a primary pathway for the breakdown of this compound in the environment. astrazeneca.comnih.gov The compound is known to be highly sensitive to light, particularly at visible wavelengths. astrazeneca.comfass.sefass.se Exposure to UVA light (315–400 nm), which constitutes the majority of UV radiation reaching the Earth's surface, causes rapid degradation. mdpi.com
The main photolytic transformation product is the corresponding nitrosophenylpyridine derivative. fass.sefass.se Further degradation can lead to dehydronifedipine and dehydronitrosonifedipine, both of which are inactive compounds. mdpi.com This degradation process is rapid and is not sensitive to the presence of oxygen. mdpi.com
One study modeling the photodegradation of this compound in an ethanolic solution found degradation rate constants ranging from 0.00009 to 0.00489 per second, depending on the wavelength. fass.sefass.se Based on these rates, degradation half-lives of less than 40 days are expected. fass.sefass.se
A separate investigation using a UV/H₂O₂ advanced oxidation process identified two primary degradation pathways:
Dehydrogenation: this compound (m/z 347) loses H₂ to form an intermediate product (P345), which then further degrades. researchgate.netnih.gov
Dehydration: this compound loses H₂O to form a different intermediate (P329), which also undergoes subsequent degradation. researchgate.netnih.gov
These studies confirm that photolysis is a critical mechanism for the natural attenuation of this compound in aquatic systems.
Table 4: Identified Photodegradation Products of this compound
| Degradation Pathway | Intermediate Product | Molecular Formula (Ion) | m/z (mass-to-charge ratio) | Reference |
|---|---|---|---|---|
| Photolysis | Dehydronifedipine | Not Specified | Not Specified | mdpi.com |
| Photolysis | Dehydronitrosonifedipine | Not Specified | 329 | mdpi.com |
| UV/H₂O₂ (Dehydrogenation) | P345 | C₁₇H₁₇N₂O₆⁺ | 345 | researchgate.netnih.gov |
| UV/H₂O₂ (Dehydrogenation) | P274 | C₁₄H₁₂NO₅⁺ | 274 | researchgate.netnih.gov |
| UV/H₂O₂ (Dehydration) | P329 | C₁₇H₁₇N₂O₅⁺ | 329 | researchgate.netnih.gov |
| UV/H₂O₂ (Dehydration) | P315 | C₁₆H₁₅N₂O₅⁺ | 315 | researchgate.netnih.gov |
Ecotoxicity of this compound and Its Metabolites on Aquatic Organisms
The environmental fate of this compound, a pyridine (B92270) metabolite of nifedipine, and its potential impact on aquatic ecosystems are of growing concern. While nifedipine is extensively metabolized in the human body, a significant portion is excreted as inactive, water-soluble metabolites. astrazeneca.com These metabolites, including this compound, can enter aquatic environments through wastewater treatment plant effluents. bibliotekanauki.pl
Although data on the ecotoxicity of this compound itself is scarce, studies on the parent compound, nifedipine, provide some insight. Nifedipine is not readily biodegradable but is susceptible to photodegradation. astrazeneca.com Its low octanol-water partition coefficient suggests a low potential for bioaccumulation in aquatic organisms. astrazeneca.com
Acute toxicity studies on nifedipine have been conducted on various aquatic organisms. For the water flea (Daphnia magna), a 48-hour study showed no observed effect concentration (NOEC) for immobility at levels up to its solubility limit of 3.88 mg/L. astrazeneca.com In an activated sludge respiration inhibition test, the 30-minute EC50 was greater than 10,000 mg/L, indicating low toxicity to the microorganisms crucial for wastewater treatment. astrazeneca.com
It is important to note that the ecotoxicity of the metabolites of nifedipine, including this compound, has not been extensively studied. astrazeneca.com Therefore, environmental risk assessments often make a conservative assumption that the excreted metabolites have the same ecotoxicity as the parent compound. astrazeneca.com Further research is needed to specifically determine the environmental risk posed by this compound and other metabolites to ensure a comprehensive understanding of their potential impact on aquatic life.
Table 1: Aquatic Toxicity Data for Nifedipine
| Test Type | Organism | Method | Result | Reference |
| Respiration Inhibition | Activated Sludge | ISO 8192 | 30-minute EC50 > 10,000 mg/L | astrazeneca.com |
| Acute Toxicity (Immobility) | Daphnia magna | Directive 67/548/EEC (1992) | 48-hour NOEC > 3.88 mg/L | astrazeneca.com |
Pharmacogenomics and Personalized Medicine Approaches
Role of Genetic Polymorphisms in Explaining Inter-Individual Variability in Response
The significant inter-individual variability observed in the response to nifedipine treatment has a strong genetic basis. researchgate.net Pharmacogenomics, the study of how genes affect a person's response to drugs, is crucial for understanding these differences and moving towards personalized medicine. frontiersin.org
The primary enzyme responsible for the metabolism of nifedipine is Cytochrome P450 3A4 (CYP3A4). researchgate.netmdpi.com Genetic variations, or polymorphisms, in the CYP3A4 gene can lead to altered enzyme activity, thereby affecting nifedipine's metabolism and plasma concentrations. For instance, the CYP3A417 allele is associated with decreased metabolism of nifedipine compared to the wild-type CYP3A41 allele. pharmgkb.org Conversely, some studies suggest that the CYP3A41G variant may be linked to an increased rate of nifedipine metabolism, although findings are not always consistent. umt.edu The CYP3A4 rs2242480 polymorphism has also been shown to significantly influence the pharmacokinetics of nifedipine. researchgate.netresearchgate.net
Another important enzyme in the CYP3A family is CYP3A5. The CYP3A53 polymorphism is a key factor influencing nifedipine metabolism. nih.govukrim.ac.id Individuals carrying the CYP3A51 allele (expressors) tend to have higher oral clearance of nifedipine compared to those with variant alleles like CYP3A53 (non-expressors). thieme-connect.com In fact, some research suggests that the CYP3A53 genotype is associated with a slower metabolism of calcium channel blockers, potentially making other drugs in the same class, like amlodipine, more effective than nifedipine in these individuals. frontiersin.org
Besides metabolizing enzymes, genetic polymorphisms in drug transporters and drug targets can also contribute to the variability in nifedipine response. The ABCB1 gene, which encodes the P-glycoprotein transporter, has been implicated, with the rs1045642 polymorphism showing an influence on nifedipine pharmacokinetics. researchgate.net Furthermore, variations in the genes encoding the L-type calcium channel, the pharmacological target of nifedipine, such as CACNA1C (rs2238032) and CACNA1D (rs312481), have been found to significantly affect nifedipine's pharmacokinetic profile. researchgate.net Polymorphisms in other related genes like ACE (rs4646994) and SLC14A2 (rs3745009) have also been identified as influential factors. researchgate.netresearchgate.net
Table 2: Genetic Polymorphisms Influencing Nifedipine Pharmacokinetics
| Gene | Polymorphism | Effect on Nifedipine Pharmacokinetics | Reference |
| CYP3A4 | rs2242480 | Significant influence on pharmacokinetics | researchgate.netresearchgate.net |
| CYP3A4 | 17 | Decreased metabolism compared to CYP3A41 | pharmgkb.org |
| CYP3A5 | 3 | Slower metabolism, lower oral clearance | nih.govukrim.ac.idfrontiersin.org |
| ABCB1 | rs1045642 | Significant influence on pharmacokinetics | researchgate.net |
| CACNA1C | rs2238032 | Significant influence on pharmacokinetics | researchgate.net |
| CACNA1D | rs312481 | Significant influence on pharmacokinetics | researchgate.net |
| ACE | rs4646994 | Significant influence on pharmacokinetics | researchgate.netresearchgate.net |
| SLC14A2 | rs3745009 | Significant influence on pharmacokinetics | researchgate.netresearchgate.net |
Development of Pharmacogenomic Biomarkers for this compound Therapy
The identification of reliable pharmacogenomic biomarkers is a critical step toward implementing personalized nifedipine therapy. These biomarkers, primarily genetic polymorphisms, can help predict an individual's response to the drug, allowing for optimized dosing and reduced risk of adverse effects.
The most promising biomarker candidates are polymorphisms within the CYP3A4 and CYP3A5 genes, given their central role in nifedipine metabolism. peerj.com Genotyping for variants like CYP3A417 and CYP3A53 could help classify patients as poor, intermediate, or extensive metabolizers, guiding initial dose selection. pharmgkb.orgnih.gov For example, a patient identified as a poor metabolizer due to the CYP3A417 allele might require a lower dose to avoid potential toxicity. nih.gov
Beyond the metabolizing enzymes, polymorphisms in genes for drug transporters (ABCB1) and the L-type calcium channel subunits (CACNA1C, CACNA1D) are also being investigated as potential biomarkers. researchgate.net A comprehensive biomarker panel that includes variants from these different genes could provide a more accurate prediction of an individual's pharmacokinetic and pharmacodynamic response to nifedipine.
While research has established strong associations between these genetic variants and nifedipine pharmacokinetics, the development of clinically validated and widely adopted pharmacogenomic tests is still ongoing. Further studies are needed to confirm the clinical utility of these biomarkers in improving therapeutic outcomes and to establish clear dosing guidelines based on genotype. frontiersin.orgfrontiersin.org The ultimate goal is to integrate this genetic information into clinical practice, enabling a more precise and effective use of nifedipine.
Computational and Modeling Approaches in this compound Research
Physiologically Based Pharmacokinetic (PBPK) Modeling
Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. frontiersin.org These models integrate in vitro data with physiological information to predict the in vivo pharmacokinetic profile of a compound like nifedipine. frontiersin.orgsimulations-plus.com
PBPK models for nifedipine have been developed and validated using software like Simcyp™ and GastroPlus™. researchgate.netsimulations-plus.com These models incorporate key parameters such as the drug's physicochemical properties (e.g., molecular weight, logP), its affinity for metabolizing enzymes like CYP3A4, and physiological parameters of the simulated population (e.g., age, gender, ethnicity). researchgate.netfrontiersin.orgmdpi.com
These models are particularly useful for:
Predicting drug-drug interactions (DDIs): PBPK modeling can simulate the impact of co-administered drugs on nifedipine's pharmacokinetics. For example, models have been used to investigate the interaction between nifedipine and omeprazole (B731), suggesting that CYP3A4 inhibition by omeprazole is the primary driver of the observed interaction. nih.govnih.gov
Investigating the effect of genetic polymorphisms: By incorporating different genotypes for enzymes like CYP3A4 and CYP3A5, PBPK models can predict how genetic variations will alter nifedipine's metabolism and exposure. frontiersin.org
Evaluating different formulations: PBPK models can predict the pharmacokinetic profiles of different nifedipine formulations, such as immediate-release versus controlled-release tablets, by incorporating in vitro dissolution data. frontiersin.orgnih.gov
Extrapolating to special populations: These models can be adapted to predict nifedipine's pharmacokinetics in populations where clinical studies may be limited, such as pregnant women or pediatric patients. mdpi.comnorthampton.ac.uk
PBPK modeling provides a mechanistic understanding of the factors influencing nifedipine's pharmacokinetics and can be a valuable tool in drug development, clinical trial design, and personalized medicine. frontiersin.orgcinc.org
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide insights into the interaction between a ligand, such as nifedipine, and its receptor at an atomic level.
Molecular docking predicts the preferred binding orientation of a drug molecule to its target protein. japsonline.com For nifedipine, docking studies have been performed with the L-type calcium channel, its primary pharmacological target. researchgate.netfrontiersin.org These studies help to identify the key amino acid residues within the binding site that interact with the nifedipine molecule, explaining its binding affinity and antagonist activity. japsonline.comtandfonline.com Docking simulations have also been used to design and evaluate new nifedipine analogues with potentially improved efficacy. frontiersin.orgchemaxon.com
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations of nifedipine interacting with model cell membranes, such as a dimyristoyl phosphatidylcholine (DMPC) bilayer, have shown that the drug penetrates the membrane to a specific depth. nih.govias.ac.in This membrane partitioning is a crucial step for nifedipine to reach its binding site, which is buried within the membrane-spanning region of the calcium channel. biorxiv.org Unbiased MD simulations have demonstrated that nifedipine spontaneously enters the membrane, with a preference for locating near the lipid headgroups. biorxiv.org These simulations help to elucidate the mechanism of action and the biophysical nature of the binding event. biorxiv.orgfrontiersin.org
Together, molecular docking and MD simulations are powerful tools for understanding the structure-activity relationship of nifedipine, guiding the design of new calcium channel blockers, and providing a detailed picture of the molecular events leading to its therapeutic effect. japsonline.commdpi.com
In Silico Prediction of Drug-Drug Interactions and Formulation Performance
In silico modeling, or computer-based simulation, has become an indispensable tool in modern drug development and research. For compounds like this compound, these computational approaches offer a rapid, cost-effective, and ethical means to predict complex biological behaviors, including its interactions with other drugs and the in vivo performance of its various formulations. By simulating physiological and chemical processes, researchers can forecast pharmacokinetic outcomes, guide formulation design, and anticipate potential drug-drug interactions (DDIs) before advancing to more resource-intensive clinical studies.
In Silico Prediction of Drug-Drug Interactions
The prediction of DDIs is critical for ensuring patient safety. This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov Computational models are extensively used to predict how co-administered drugs might inhibit or induce this metabolic pathway, thereby altering this compound's plasma concentration.
Physiologically-Based Pharmacokinetic (PBPK) modeling is a primary in silico method for DDI prediction. nih.gov These models integrate physicochemical data of the drug with physiological data of human systems to simulate the absorption, distribution, metabolism, and excretion (ADME) processes. cinc.org For this compound, PBPK models have been successfully developed to evaluate the impact of co-administered drugs. For instance, a PBPK model was used to assess the interaction between nifedipine and apatinib, a tyrosine kinase inhibitor. nih.govfrontiersin.org The model accurately predicted that co-administration would significantly increase nifedipine exposure. nih.govfrontiersin.org The simulation showed that the predicted area under the plasma concentration-time curve (AUC) and maximum concentration (Cmax) of nifedipine increased by 1.73-fold and 1.41-fold, respectively, when taken with apatinib. frontiersin.org
Another advanced approach involves deep learning, a subset of artificial intelligence. The DeepDDI model, which uses the chemical structures of two drugs to predict interaction types, identified a potential DDI between nifedipine and the components of Paxlovid (nirmatrelvir and ritonavir). pnas.org The model predicted that the interaction would lead to the decreased metabolism of nifedipine. pnas.org This is consistent with the known mechanism of ritonavir (B1064) as a potent CYP3A inhibitor. pnas.org
However, in silico models also have limitations. A study using a similarity-based approach for DDI prediction (Lookup Adjacency Matrix Factorization with Propagation, or LAMFP) found that nifedipine was frequently involved in false-positive predictions. plos.org The researchers suggested that nifedipine might function as a "hub" drug in the model, connecting with many other medications due to its structural or pharmacological characteristics, which can lead to inaccurate predictions. plos.org
Table 1: In Silico Prediction of this compound Drug-Drug Interactions
| Interacting Drug(s) | In Silico Model Used | Predicted Outcome for this compound | Source(s) |
| Apatinib | Physiologically-Based Pharmacokinetic (PBPK) Model | 1.73-fold increase in AUC; 1.41-fold increase in Cmax | nih.govfrontiersin.org |
| Paxlovid (Nirmatrelvir/Ritonavir) | DeepDDI (Deep Learning) | Decreased metabolism | pnas.org |
| Ritonavir | Pharmacokinetic/Pharmacodynamic Model | 18- to 49-fold increase in Cmax; 63- to 84-fold increase in AUC | researchgate.net |
In Silico Prediction of Formulation Performance
The formulation of a drug product is critical to its therapeutic efficacy, especially for a compound like this compound, which has poor water solubility (a Biopharmaceutics Classification System Class II drug). researchgate.netpensoft.net In silico tools are pivotal in predicting how a specific formulation will perform in the body, thereby guiding the development of dosage forms with optimal release and absorption characteristics.
PBPK modeling, particularly through platforms like GastroPlus™ and Simcyp®, is a cornerstone of formulation performance prediction. ucl.ac.ukmdpi.com These models can simulate the interplay between a formulation's release profile and the complex environment of the gastrointestinal (GI) tract. ucl.ac.uk For instance, the Advanced Dissolution, Absorption, and Metabolism (ADAM) model has been used to quantitatively predict how food affects different this compound formulations. researchgate.net By inputting in vitro dissolution data, the model successfully predicted plasma concentration profiles under fasted and fed conditions, with prediction errors for the fed-to-fasted ratio of AUC and Cmax being less than 5% for most formulations. researchgate.net
In silico models are also used to design and optimize novel drug delivery systems. One study employed PBPK modeling in "virtual clinical trials" to develop an age-appropriate, modified-release mini-tablet formulation of nifedipine. mdpi.com The researchers simulated the pharmacokinetic profiles resulting from formulations with varying concentrations of the release-controlling polymer, hydroxypropyl methylcellulose (HPMC). mdpi.com This allowed them to identify an optimal formulation and dosing strategy before any human trials were conducted. mdpi.com
More novel computational methods are being applied to the earliest stages of formulation design. For example, a Graph Neural Network model, CocrystalGNN, was developed to screen for coformers that could create cocrystals of nifedipine. researchgate.net The goal of forming cocrystals is to improve the parent drug's solubility and dissolution rate. researchgate.net The model successfully predicted viable cocrystal candidates, which were then validated experimentally, demonstrating improved dissolution characteristics. researchgate.net
Table 2: In Silico Prediction of Formulation Impact on this compound Pharmacokinetics
| Formulation Variable | In Silico Model Used | Predicted Impact on In Vivo Performance | Source(s) |
| Food Intake (Fed vs. Fasted) | Advanced Dissolution, Absorption and Metabolism (ADAM) Model | Quantitative prediction of food effects on Cmax and AUC ratios. Predicted profiles were within 2-fold of clinical observations. | researchgate.net |
| HPMC Content in Mini-Tablets | Physiologically-Based Pharmacokinetic (PBPK) Model | Increasing HPMC concentration (from 0% to 50%) significantly extended the in vitro drug release and was predicted to maintain plasma concentrations within the therapeutic range over 24 hours. | mdpi.com |
| Cocrystal Formers | Graph Neural Network (CocrystalGNN) & Molecular Electrostatic Potential Surface (MEPS) | Predicted successful formation of cocrystals with improved solubility and dissolution characteristics compared to the parent drug. | researchgate.net |
Q & A
Q. How can researchers address variability in this compound’s therapeutic outcomes across demographic subgroups?
- Methodological Answer: Stratify post hoc analyses by age, sex, or genetic polymorphisms (e.g., CYP3A4/5 variants) using multivariate regression. Collaborate with pharmacogenomic databases (e.g., PharmGKB) to identify biomarkers predictive of response. For exploratory findings, validate in independent cohorts and adjust for multiple testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
